ALX-1393 TFA
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H23F4NO6 |
|---|---|
分子量 |
509.4 g/mol |
IUPAC名 |
(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H22FNO4.C2HF3O2/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16;3-2(4,5)1(6)7/h1-13,20,22H,14-15,25H2,(H,26,27);(H,6,7)/t20-,22?;/m0./s1 |
InChIキー |
UDSOPFWCTVYJOU-CNAJMHLNSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
Foundational & Exploratory
ALX-1393 TFA: A Technical Guide to its Function as a Glycine Transporter 2 (GlyT2) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALX-1393 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), a key protein responsible for the reuptake of glycine from the synaptic cleft in the central nervous system. By blocking GlyT2, ALX-1393 elevates extracellular glycine concentrations, thereby enhancing inhibitory neurotransmission mediated by glycine receptors. This mechanism of action underlies its significant antinociceptive properties demonstrated in various preclinical models of pain. The trifluoroacetic acid (TFA) salt form, ALX-1393 TFA, is a stable version of the compound with equivalent biological activity, making it suitable for research purposes. This technical guide provides a comprehensive overview of the function, pharmacology, and experimental evaluation of this compound.
Core Function and Mechanism of Action
This compound functions as a selective, reversible, and non-competitive inhibitor of the glycine transporter 2 (GlyT2). GlyT2 is predominantly expressed on the presynaptic terminals of glycinergic neurons in the spinal cord and brainstem. Its primary role is to clear glycine, an inhibitory neurotransmitter, from the synaptic cleft, thus terminating its signaling.
By inhibiting GlyT2, this compound effectively blocks this reuptake process. This leads to an accumulation of glycine in the synapse, resulting in prolonged and enhanced activation of postsynaptic glycine receptors (GlyRs). GlyRs are ligand-gated chloride ion channels. Their activation leads to an influx of chloride ions into the neuron, causing hyperpolarization of the postsynaptic membrane and making it less likely to fire an action potential. This enhancement of inhibitory signaling is the fundamental mechanism through which this compound exerts its physiological effects, most notably analgesia.
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative parameters of ALX-1393.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species/Cell Line | Value | Reference(s) |
| GlyT2 IC50 | Recombinant human GlyT2 in HEK293 cells | 12 nM - 100 nM | |
| Recombinant GlyT2 in COS7 cells | 31 ± 2.7 nM | ||
| Electrophysiology in Xenopus oocytes | ~25 nM | ||
| GlyT1 IC50 | Recombinant human GlyT1 in HEK293 cells | 4 µM | |
| Selectivity (GlyT1/GlyT2) | ~40 - 333-fold |
Table 2: Pharmacokinetic Properties
| Parameter | Species | Value | Reference(s) |
| Brain Penetration | Mouse | Poor | |
| Free Brain/Plasma Ratio (Kp,uu) | Mouse | < 0.05 (after 60 min) |
Table 3: In Vivo Efficacy in Pain Models
| Pain Model | Species | Administration Route | Effective Dose | Antinociceptive Effect | Reference(s) |
| Formalin Test (Acute Inflammatory Pain) | Rat | Intrathecal | 4, 20, 40 µg | Dose-dependent reduction in pain behaviors | |
| Rat | Intracerebroventricular (i.c.v.) | 25, 50, 100 µg | Suppression of late-phase response | ||
| Chronic Constriction Injury (Neuropathic Pain) | Rat | Intrathecal | 100 µg | Significant antinociception | |
| Rat | Intracerebroventricular (i.c.v.) | 25, 50, 100 µg | Inhibition of mechanical and cold hyperalgesia | ||
| Thermal Nociception (Tail flick, Hot plate) | Rat | Intrathecal | 4, 20, 40 µg | Dose-dependent increase in latency | |
| Mechanical Nociception (Paw pressure) | Rat | Intrathecal | 4, 20, 40 µg | Dose-dependent increase in withdrawal threshold |
Experimental Protocols
[3H]Glycine Uptake Assay
This assay is a standard method to determine the inhibitory potency of compounds on glycine transporters.
Objective: To measure the IC50 value of this compound for GlyT1 and GlyT2.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or COS7 cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin) and stably transfected to express either human GlyT1 or GlyT2.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Inhibitor Incubation: Cells are pre-incubated for 10-20 minutes at room temperature with varying concentrations of this compound diluted in KRH buffer. A vehicle control (e.g., DMSO in KRH buffer) is also included.
-
Glycine Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]glycine (e.g., 10 µM) to each well.
-
Termination: After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapidly aspirating the [3H]glycine solution and washing the cells multiple times with ice-cold KRH buffer.
-
Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the lysate is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Experimental Workflow: [3H]Glycine Uptake Assay
Caption: Workflow for a typical [3H]glycine uptake assay.
In Vivo Efficacy in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)
This protocol describes a common animal model used to assess the analgesic effects of compounds on neuropathic pain.
Objective: To evaluate the antinociceptive effect of this compound in a rat model of chronic neuropathic pain.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used. Neuropathic pain is induced by the Chronic Constriction Injury (CCI) of the sciatic nerve. This involves loosely ligating the sciatic nerve with chromic gut sutures.
-
Intrathecal Catheter Implantation: For intrathecal administration, a catheter is surgically implanted into the subarachnoid space at the lumbar level of the spinal cord. Animals are allowed to recover for several days.
-
Baseline Nociceptive Testing: Before drug administration, baseline mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined.
-
Drug Administration: A specific dose of this compound (e.g., 100 µg) dissolved in a suitable vehicle (e.g., saline) is administered via the intrathecal catheter. A vehicle control group is also included.
-
Post-treatment Nociceptive Testing: At various time points after drug administration (e.g., 15, 30, 60, 120 minutes), mechanical allodynia is reassessed to determine the effect of the compound on the paw withdrawal threshold.
-
Data Analysis: The changes in paw withdrawal threshold from baseline are calculated and compared between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Safety and Selectivity
This compound demonstrates good selectivity for GlyT2 over GlyT1. However, at higher concentrations, it can inhibit GlyT1, which may contribute to off-target effects. The poor brain-to-plasma ratio suggests limited central nervous system exposure after systemic administration, which could be a safety advantage in some contexts but a limitation for treating central pain states via this route. The TFA salt form is noted for its stability compared to the free base or hydrochloride salt.
Conclusion
This compound is a valuable research tool for investigating the role of the glycinergic system in various physiological and pathological processes, particularly in the context of pain. Its selective inhibition of GlyT2 leads to a potentiation of inhibitory neurotransmission, resulting in significant antinociceptive effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further research may focus on improving its pharmacokinetic properties to enhance its therapeutic potential.
An In-Depth Technical Guide to ALX-1393 TFA for Neuropathic Pain Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ALX-1393 TFA, a selective glycine transporter 2 (GlyT2) inhibitor, for its application in neuropathic pain research. This document consolidates key data, outlines detailed experimental protocols, and visualizes the underlying mechanisms of action and experimental procedures.
Core Concepts: Mechanism of Action
ALX-1393 is a potent and selective inhibitor of the neuronal glycine transporter 2 (GlyT2).[1][2][3] GlyT2 is primarily responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons, which terminates the inhibitory signal.[4] By blocking GlyT2, ALX-1393 increases the concentration of glycine in the synapse, thereby enhancing inhibitory glycinergic neurotransmission.[4] This heightened inhibitory signaling in the spinal cord can dampen the hyperexcitability of neurons that contributes to neuropathic pain states like allodynia and hyperalgesia.[5][6] The trifluoroacetic acid (TFA) salt form of ALX-1393 is often used in research due to its stability. While generally selective for GlyT2, at higher concentrations, ALX-1393 can also inhibit the glycine transporter 1 (GlyT1).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency and Selectivity of ALX-1393
| Target | Assay | Species | IC50 | Reference |
| GlyT2 | [3H]glycine uptake | Human/Mouse | 12 nM / 100 nM | [1] |
| GlyT2 | [3H]glycine uptake | Not Specified | ~25 nM | [1] |
| GlyT2 | Glycine transport in COS7 cells | Not Specified | 31 ± 2.7 nM | [2] |
| GlyT1 | [3H]glycine uptake | Human/Mouse | 4 µM | [1] |
| GlyT1 | Glycine transport in COS7 cells | Not Specified | low µM range | [2] |
Table 2: In Vivo Efficacy of ALX-1393 in Neuropathic Pain Models
| Animal Model | Administration Route | Species | Effective Dose | Observed Effect | Reference |
| Chronic Constriction Injury (CCI) | Intrathecal | Rat | 100 µg | Significant antinociception | [7] |
| Chronic Constriction Injury (CCI) | Intracerebroventricular | Rat | 25, 50, 100 µg | Dose-dependent inhibition of mechanical and cold hyperalgesia | [8] |
| Inflammatory Pain (Formalin Test) | Intracerebroventricular | Rat | 25, 50, 100 µg | Suppression of the late-phase response | [8] |
| Acute Pain Models | Intrathecal | Rat | 4, 20, 40 µg | Dose-dependent antinociceptive effects on thermal and mechanical stimulation | [9] |
Pharmacokinetics and Toxicology
Pharmacokinetics: ALX-1393 exhibits poor penetration of the blood-brain barrier, with a reported brain/plasma ratio of less than 0.05 after intravenous administration in mice.[1][2] This characteristic often necessitates direct central nervous system administration (e.g., intrathecal or intracerebroventricular) to achieve therapeutic concentrations in the spinal cord and brain for pain studies.
Toxicology: At higher doses, ALX-1393 has been associated with significant side effects. Intrathecal administration of 100 µg in rats with chronic constriction injury resulted in respiratory depression and motor deficits in some animals.[7] Another study noted major respiratory depression at a dose of 60 µg delivered intrathecally.[1] However, doses up to 40 µg administered intrathecally in an acute pain model did not affect motor function.[9] The trifluoroacetate (TFA) component itself is considered to have very low acute toxicity.[10]
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
This model induces neuropathic pain that mimics symptoms of sciatica in humans.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments
-
4-0 chromic gut or silk sutures
-
This compound
-
Vehicle (e.g., saline, artificial cerebrospinal fluid)
-
Intrathecal or intracerebroventricular cannula system
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and shave and sterilize the skin over the mid-thigh of the left hind limb.
-
Sciatic Nerve Exposure: Make an incision through the skin and bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (4-0 chromic gut or silk) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch of the surrounding muscle.
-
Wound Closure: Close the muscle layer with sutures and the skin with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines and allow the animals to recover for 7-14 days for the neuropathic pain to develop.
-
Drug Administration: For intrathecal administration, implant a catheter into the subarachnoid space at the lumbar level. For intracerebroventricular administration, implant a guide cannula into the lateral ventricle. Dissolve this compound in the appropriate vehicle and administer at the desired doses (e.g., 10-100 µg).
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and at various time points after drug administration (e.g., 15, 30, 60, 120, 240 minutes).
Behavioral Testing: von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold of the paw in response to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Habituation: Place the rats in individual testing chambers on the wire mesh platform and allow them to acclimate for at least 15-30 minutes before testing.
-
Stimulation: Apply the von Frey filaments to the mid-plantar surface of the hind paw. Begin with a filament of low force and increase the force until a withdrawal response is observed.
-
Threshold Determination: The paw withdrawal threshold is defined as the lowest force that elicits a clear paw withdrawal, shaking, or licking. The "up-down" method is a commonly used algorithm to determine the 50% withdrawal threshold.
-
Data Recording: Record the withdrawal threshold in grams for both the ipsilateral (injured) and contralateral (uninjured) paws.
Formalin Test for Inflammatory Pain in Rats
This model assesses nociceptive responses to a chemical irritant.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
5% formalin solution
-
Syringe with a 30-gauge needle
-
Observation chamber
-
This compound
-
Vehicle
Procedure:
-
Habituation: Place the rat in the observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intracerebroventricularly) at a predetermined time before formalin injection.
-
Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the left hind paw.
-
Behavioral Observation: Immediately after injection, record the animal's nociceptive behaviors (e.g., flinching, licking, biting the injected paw) for a period of up to 60 minutes. The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).
-
Data Analysis: Quantify the duration or frequency of the nociceptive behaviors in each phase.
Visualizations
Signaling Pathway of this compound in Neuropathic Pain
Caption: Mechanism of this compound in enhancing inhibitory neurotransmission.
Experimental Workflow for Assessing this compound in the CCI Model
Caption: Workflow for evaluating this compound in a rat model of neuropathic pain.
References
- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. new-approaches-to-target-glycinergic-neurotransmission-for-the-treatment-of-chronic-pain - Ask this paper | Bohrium [bohrium.com]
- 6. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
ALX-1393 TFA: A Technical Whitepaper on the Selective Glycine Transporter 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALX-1393 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), a key protein involved in regulating glycinergic neurotransmission. By blocking the reuptake of glycine in the synaptic cleft, ALX-1393 enhances inhibitory signaling, a mechanism with significant therapeutic potential for the management of chronic pain. This document provides an in-depth technical overview of ALX-1393, with a focus on its trifluoroacetic acid (TFA) salt form. It details the chemical structure, mechanism of action, and summarizes key preclinical data. Furthermore, this guide outlines detailed experimental protocols for the in vitro and in vivo evaluation of ALX-1393 and visualizes the associated signaling pathways and workflows.
Chemical Structure and Properties of ALX-1393 TFA
ALX-1393 is chemically known as O-[(2-benzyloxyphenyl-3-fluorophenyl)methyl]-L-serine.[1][2][3][4] Due to the instability of its free base and hydrochloride salt forms, ALX-1393 is most commonly utilized as its trifluoroacetic acid (TFA) salt, which exhibits comparable biological activity and improved stability.
The chemical properties of ALX-1393 and its TFA salt are summarized in the table below.
| Property | ALX-1393 | This compound |
| IUPAC Name | O-[(2-benzyloxyphenyl-3-fluorophenyl)methyl]-L-serine | (2S)-2-amino-3-{--INVALID-LINK--methoxy}propanoic acid; 2,2,2-trifluoroacetic acid |
| CAS Number | 949164-09-4 | Not available |
| Chemical Formula | C23H22FNO4 | C25H23F4NO6 |
| Molecular Weight | 395.43 g/mol | 509.45 g/mol |
| SMILES | Nc1ccc(cc1)C(=O)O.C(F)(F)(F)C(=O)O | C1=CC=C(C=C1)COC--INVALID-LINK--N.C(=O)(C(F)(F)F)O |
Mechanism of Action and Signaling Pathway
ALX-1393 exerts its pharmacological effects by selectively inhibiting the glycine transporter 2 (GlyT2). GlyT2 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft, thereby terminating inhibitory neurotransmission.[5][6]
The inhibition of GlyT2 by ALX-1393 leads to an accumulation of glycine in the synapse, which in turn potentiates the activation of postsynaptic glycine receptors (GlyRs).[5][6] This enhancement of inhibitory glycinergic signaling in the spinal cord is the primary mechanism underlying the analgesic effects of ALX-1393 in various preclinical models of pain.[5][6] The activity of ALX-1393 can be reversed by the glycine receptor antagonist, strychnine.
The signaling pathway affected by ALX-1393 is depicted in the following diagram:
Caption: Mechanism of action of ALX-1393 in enhancing glycinergic inhibition.
Preclinical Efficacy and Quantitative Data
ALX-1393 has demonstrated significant analgesic effects in various rodent models of acute, inflammatory, and neuropathic pain. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of ALX-1393
| Assay | Cell Line | Species | IC50 (nM) | Reference |
| [3H]glycine uptake | HEK293 | Human | 100 | [7] |
| [3H]glycine uptake | COS7 | Monkey | 31 ± 2.7 | [3] |
| Glycine-evoked currents | Xenopus oocytes | Frog | ~25 | [8] |
Table 2: In Vivo Efficacy of ALX-1393 in Rat Pain Models
| Pain Model | Administration | Dose | Effect | Reference |
| Formalin Test (late phase) | Intrathecal | 4, 20, 40 µg | Dose-dependent reduction in pain behavior | |
| Chronic Constriction Injury (CCI) | Intrathecal | 100 µg | Significant antinociception | |
| Inflammatory Pain | Intracerebroventricular | 25, 50, 100 µg | Dose-dependent suppression of late-phase response | |
| Neuropathic Pain (CCI) | Intracerebroventricular | 25, 50, 100 µg | Dose-dependent inhibition of mechanical and cold hyperalgesia |
Experimental Protocols
In Vitro: [3H]Glycine Uptake Assay
This protocol describes the measurement of GlyT2 inhibition by ALX-1393 in a cell-based assay.
Caption: Workflow for the [3H]glycine uptake assay.
Detailed Methodology:
-
Cell Culture: Maintain HEK293 or COS7 cells stably expressing human GlyT2 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Plate the cells in 96-well microplates at a density that allows for confluent monolayers on the day of the experiment.
-
Compound Incubation: On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.[7]
-
Glycine Uptake: Initiate the uptake by adding KRH buffer containing a fixed concentration of [3H]glycine (e.g., 10 µM) and incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measurement and Analysis: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known GlyT2 inhibitor or in non-transfected cells. The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
In Vivo: Rodent Pain Models
The formalin test is a model of tonic chemical pain that allows for the assessment of both acute and persistent pain responses.[9][10][11][12][13]
Caption: Experimental workflow for the rat formalin test.
Detailed Methodology:
-
Animals: Use adult male Sprague-Dawley rats.
-
Acclimatization: Acclimatize the animals to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intrathecal injection) at a specific time point before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 50 µL) of a dilute formalin solution (e.g., 5%) into the dorsal or plantar surface of one hind paw.
-
Behavioral Scoring: Immediately after the injection, place the animal back into the observation chamber and record the amount of time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases: the early phase (Phase 1, 0-10 minutes post-injection) representing acute nociception, and the late phase (Phase 2, 10-60 minutes post-injection) reflecting inflammatory pain and central sensitization.[12]
-
Data Analysis: Compare the nociceptive scores between the this compound-treated groups and the vehicle-treated group.
The CCI model is a widely used preclinical model of neuropathic pain.[14][15][16][17][18]
Detailed Methodology:
-
Surgical Procedure: Anesthetize the rat and expose the sciatic nerve at the mid-thigh level. Loosely tie four chromic gut ligatures around the nerve with a spacing of about 1 mm between each ligature.[16][18] The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Post-operative Care: Close the incision and allow the animal to recover.
-
Behavioral Testing: Assess the development of mechanical allodynia and thermal hyperalgesia at baseline before surgery and at multiple time points after surgery (e.g., days 3, 7, 14, and 21).
-
Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus).
-
-
Drug Administration and Testing: Once a stable pain phenotype is established, administer this compound or vehicle and repeat the behavioral testing at various time points post-dosing to evaluate its analgesic efficacy.
Conclusion
This compound is a valuable research tool for investigating the role of GlyT2 in health and disease. Its selective inhibition of GlyT2 and subsequent enhancement of glycinergic neurotransmission provide a compelling mechanism for the development of novel analgesics. The data and protocols presented in this whitepaper offer a comprehensive resource for researchers in the fields of pain, neuroscience, and drug discovery. Further investigation into the therapeutic potential of ALX-1393 and other GlyT2 inhibitors is warranted.
References
- 1. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.utep.edu [scholarworks.utep.edu]
- 7. mdpi.com [mdpi.com]
- 8. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 10. criver.com [criver.com]
- 11. farm.ucl.ac.be [farm.ucl.ac.be]
- 12. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 13. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdbneuro.com [mdbneuro.com]
- 18. criver.com [criver.com]
ALX-1393 TFA: A Technical Guide to its Selectivity for the Glycine Transporter 2 (GlyT2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the selective inhibitory activity of ALX-1393 trifluoroacetate (TFA) on the glycine transporter 2 (GlyT2) versus the glycine transporter 1 (GlyT1). ALX-1393 is a potent, reversible, and noncompetitive inhibitor of GlyT2, a key regulator of glycinergic neurotransmission.[1] Its selectivity for GlyT2 over GlyT1 is a critical aspect of its pharmacological profile, influencing its potential therapeutic applications and side-effect profile. This document consolidates quantitative data from key studies, details the experimental methodologies used to determine this selectivity, and provides visual representations of the experimental workflows and the compound's mechanism of action.
Introduction to ALX-1393 TFA and Glycine Transporters
Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem. Its extracellular concentrations are primarily regulated by two high-affinity, sodium- and chloride-dependent glycine transporters: GlyT1 and GlyT2. GlyT1 is predominantly found on glial cells and modulates glycine levels at both inhibitory and excitatory synapses, while GlyT2 is located on presynaptic terminals of glycinergic neurons and is crucial for the reuptake and recycling of glycine.
ALX-1393 has been identified as a potent inhibitor of GlyT2 with significantly lower affinity for GlyT1.[1][2][3] This selectivity is of therapeutic interest, as modulating GlyT2 activity has been explored for the treatment of chronic pain. However, a lack of absolute selectivity can lead to off-target effects, as GlyT1 inhibition has been associated with respiratory depression.[3] This guide focuses on the quantitative and mechanistic details of this compound's interaction with both GlyT1 and GlyT2.
Quantitative Analysis of Selectivity
The selectivity of this compound for GlyT2 over GlyT1 has been quantified in several studies using different experimental systems. The most common metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the transporter's activity by 50%.
| Parameter | GlyT2 | GlyT1 | Selectivity (GlyT1 IC50 / GlyT2 IC50) | Experimental System | Reference |
| IC50 | 12 nM (human) 100 nM (mouse) | 4 µM | ~333 (for human GlyT2) ~40 (for mouse GlyT2) | HEK293 cells ([3H]glycine uptake) | [3] |
| IC50 | 31 ± 2.7 nM | low µM range | ~2 orders of magnitude | COS7 cells ([3H]glycine uptake) | [1][2] |
| IC50 | ~25 nM | - | ~30-fold lower potency on GlyT1 | Xenopus laevis oocytes (electrophysiology) | [3] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments used to determine the selectivity of this compound.
[3H]Glycine Uptake Assay in Mammalian Cell Lines (HEK293 & COS7)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing a specific glycine transporter.
Cell Culture and Transfection:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Monkey Kidney Fibroblast (COS7) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Cells are transiently transfected with plasmids encoding either human or mouse GlyT1 or GlyT2 using a suitable transfection reagent (e.g., Lipofectamine). Experiments are typically performed 24-48 hours post-transfection.
Assay Procedure:
-
Cell Plating: Transfected cells are seeded into 24- or 48-well plates.
-
Pre-incubation: On the day of the experiment, the culture medium is removed, and cells are washed with a pre-warmed buffer (e.g., phosphate-buffered saline - PBS). Cells are then pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]glycine (e.g., 10 µM) and the corresponding concentration of this compound.
-
Incubation: The cells are incubated for a short period (e.g., 7 minutes) at 37°C to allow for glycine uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold PBS to remove extracellular [3H]glycine.
-
Cell Lysis: The cells are lysed using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Scintillation Counting: The amount of [3H]glycine taken up by the cells is quantified by liquid scintillation counting of the cell lysates.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) uptake. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This electrophysiological technique measures the ion currents associated with glycine transport, providing a real-time functional readout of transporter activity and its inhibition.
Oocyte Preparation and Injection:
-
Oocyte Harvesting: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs.
-
Defolliculation: The follicular membrane is removed by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: Oocytes are injected with cRNA encoding either GlyT1 or GlyT2.
-
Incubation: Injected oocytes are incubated for 2-5 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for protein expression.
Electrophysiological Recording:
-
Oocyte Placement: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).
-
Impaling: The oocyte is impaled with two microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -60 mV).
-
Glycine Application: Glycine is applied to the oocyte, which activates the expressed transporters and generates an inward current due to the influx of Na+, Cl-, and glycine.
-
Inhibitor Application: To determine the inhibitory effect of this compound, the oocyte is perfused with a solution containing both glycine and the desired concentration of the inhibitor. The reduction in the glycine-induced current is measured.
-
Data Analysis: The inhibitory effect is quantified by comparing the current amplitude in the presence and absence of the inhibitor. Concentration-response curves are generated to determine the IC50 value.
Mechanism of Action
Studies have shown that ALX-1393 is a reversible and primarily noncompetitive inhibitor of GlyT2.[1] Reversibility was demonstrated by the recovery of transporter activity after washing out the compound. The noncompetitive nature of the inhibition was indicated by kinetic studies showing that ALX-1393 primarily reduces the Vmax of glycine transport with a less pronounced effect on the Km.
Conclusion
The data presented in this technical guide clearly demonstrate that this compound is a potent and selective inhibitor of GlyT2 over GlyT1. This selectivity, with IC50 values in the nanomolar range for GlyT2 and the micromolar range for GlyT1, has been consistently shown across different experimental platforms, including radiolabeled substrate uptake assays in mammalian cell lines and electrophysiological recordings in Xenopus oocytes. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of the pharmacological properties of ALX-1393 and other glycine transporter inhibitors. Understanding the nuances of its selectivity is paramount for the continued exploration of its therapeutic potential and the development of next-generation GlyT2 inhibitors with improved pharmacological profiles.
References
- 1. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
ALX-1393 TFA: A Technical Overview of Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-1393 is a selective, reversible inhibitor of the glycine transporter 2 (GlyT2), a key protein in the regulation of glycinergic neurotransmission.[1][2] By blocking the reuptake of glycine from the synaptic cleft, ALX-1393 potentiates inhibitory signaling, a mechanism with therapeutic potential in managing chronic pain and other neurological disorders.[3] The trifluoroacetic acid (TFA) salt form, ALX-1393 TFA, is utilized for its stability while maintaining equivalent biological activity. This document provides a technical guide to the core pharmacokinetic properties of this compound based on available preclinical data.
Pharmacokinetic Profile
The development of ALX-1393 was hindered by a poor pharmacokinetic profile, which limited its progression to clinical trials.[4] The available data on its absorption, distribution, metabolism, and excretion (ADME) are summarized below.
Absorption and Distribution
Quantitative data on the oral bioavailability of this compound is limited in the public domain. However, its poor central nervous system (CNS) penetration is a noted characteristic. The amino acidic nature of ALX-1393 contributes to its minimal brain penetration.[2]
Metabolism and Excretion
In Vitro Pharmacology
ALX-1393 demonstrates potent and selective inhibition of GlyT2. The following table summarizes its in vitro activity.
| Parameter | Species | Cell Line | Value | Reference |
| GlyT2 IC50 | Human | HEK293 | 100 nM | [2] |
| Human | COS7 | 31 ± 2.7 nM | [1] | |
| Mouse | HEK293 | 12 nM | [2] | |
| GlyT1 IC50 | Human | HEK293 | 4 µM | [2] |
| Selectivity | Human | - | ~2 orders of magnitude for GlyT2 over GlyT1 | [1] |
In Vivo Data
In vivo studies have primarily focused on the pharmacodynamic effects of ALX-1393 following intrathecal or intracerebroventricular administration due to its poor systemic bioavailability and CNS penetration.
| Parameter | Species | Dosing | Value | Time Point | Reference |
| Free Brain/Plasma Ratio | Mouse | 1 and 10 mg/kg i.v. | < 0.05 | 60 min | [2] |
Mechanism of Action
ALX-1393 exerts its effects by selectively inhibiting the GlyT2 transporter located on presynaptic terminals of glycinergic neurons.[3] This inhibition leads to an accumulation of glycine in the synaptic cleft, thereby enhancing the activation of postsynaptic glycine receptors (GlyRs).[3] The potentiation of this inhibitory neurotransmission is the basis for its antinociceptive effects observed in preclinical pain models.[1][5] ALX-1393 has been characterized as a reversible inhibitor, a property that may minimize potential motor and respiratory side effects associated with irreversible GlyT2 inhibition.[1]
Caption: Mechanism of this compound at the glycinergic synapse.
Experimental Protocols
[3H]Glycine Uptake Assay
This assay is used to determine the inhibitory potency (IC50) of ALX-1393 on GlyT1 and GlyT2.
-
Cell Lines: Human Embryonic Kidney (HEK293) or COS7 cells recombinantly expressing human or mouse GlyT1 or GlyT2.[1][2]
-
Radioligand: [3H]glycine.[2]
-
Procedure (General):
-
Cells expressing the target transporter are incubated with varying concentrations of ALX-1393.[1]
-
[3H]glycine is added to initiate the uptake reaction.[1]
-
The reaction is stopped, and the cells are washed to remove extracellular radioligand.
-
Intracellular radioactivity is measured using liquid scintillation counting to quantify the amount of glycine taken up by the cells.
-
The concentration of ALX-1393 that inhibits 50% of the specific [3H]glycine uptake (IC50) is calculated.[2]
-
In Vivo Brain Penetration Study
This study aims to determine the concentration of ALX-1393 in the brain relative to the plasma.
-
Animal Model: Mice.[2]
-
Drug Administration: Intravenous (i.v.) injection of ALX-1393.[2]
-
Procedure (General):
-
ALX-1393 is administered to mice at specified doses (e.g., 1 and 10 mg/kg).[2]
-
At a designated time point post-administration (e.g., 60 minutes), blood and brain tissue are collected.[2]
-
The concentration of ALX-1393 in plasma and brain homogenate is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
The free (unbound) concentrations in both matrices are determined, and the free brain/plasma ratio is calculated.[2]
-
In Vivo Nociception Models
These models are used to assess the antinociceptive effects of ALX-1393.
-
Animal Models: Rats or mice with induced inflammatory or neuropathic pain (e.g., formalin test, chronic constriction injury).[5][6][7]
-
Drug Administration: Intrathecal (i.t.) or intracerebroventricular (i.c.v.) administration.[5][6]
-
Procedure (General):
-
Pain is induced in the animal model.
-
ALX-1393 is administered at various doses.[6]
-
Nociceptive behaviors (e.g., paw licking, withdrawal latency to thermal or mechanical stimuli) are measured at different time points post-drug administration.[6]
-
The effect of ALX-1393 on pain-related behaviors is compared to a vehicle control group.
-
Conclusion
This compound is a potent and selective, reversible inhibitor of GlyT2 with demonstrated antinociceptive effects in preclinical models. However, its development has been hampered by unfavorable pharmacokinetic properties, most notably poor penetration of the blood-brain barrier. The provided data and methodologies offer a foundational understanding for researchers in the field of neuroscience and drug development interested in targeting the glycinergic system. Further optimization of GlyT2 inhibitors with improved pharmacokinetic profiles may unlock the therapeutic potential of this target.
References
- 1. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
ALX-1393 TFA: A Technical Guide to its Role in Glycinergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of ALX-1393 TFA, a selective inhibitor of the glycine transporter 2 (GlyT2). Glycinergic neurotransmission is a critical component of inhibitory signaling in the central nervous system, and its modulation presents a promising therapeutic avenue for various neurological disorders, particularly chronic pain. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to Glycinergic Neurotransmission
Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, playing a crucial role in motor control, sensory processing, and pain perception.[1] Glycinergic neurotransmission is initiated by the release of glycine from presynaptic terminals into the synaptic cleft. Glycine then binds to and activates strychnine-sensitive glycine receptors (GlyRs) on the postsynaptic membrane, which are ligand-gated chloride channels.[2] The influx of chloride ions hyperpolarizes the postsynaptic neuron, reducing its excitability and thus producing an inhibitory effect.
The concentration of glycine in the synaptic cleft is tightly regulated by two high-affinity glycine transporters: GlyT1 and GlyT2. GlyT1 is predominantly found on glial cells, while GlyT2 is primarily localized to presynaptic terminals of glycinergic neurons.[1] GlyT2 plays a key role in terminating glycinergic signaling by reuptaking glycine into the presynaptic neuron, making it available for vesicular repackaging.
This compound: A Selective GlyT2 Inhibitor
This compound is a potent and selective inhibitor of GlyT2.[3] By blocking the reuptake of glycine from the synaptic cleft, ALX-1393 increases the extracellular concentration of glycine, thereby enhancing and prolonging the activation of postsynaptic glycine receptors. This leads to a potentiation of inhibitory glycinergic neurotransmission. Due to its mechanism of action, ALX-1393 has been extensively investigated as a potential therapeutic agent for the treatment of pain.[1][2][4][5]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the glycine transporter 2 (GlyT2). This inhibition leads to an accumulation of glycine in the synaptic cleft, resulting in enhanced activation of postsynaptic glycine receptors and a subsequent increase in inhibitory neurotransmission.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for ALX-1393.
In Vitro Potency and Selectivity
| Parameter | Species | Cell Line | Value | Reference |
| GlyT2 IC50 | Human | HEK293 | 100 nM | [6] |
| Human | PAE | 25.9 nM | [7] | |
| Human | COS7 | 31 ± 2.7 nM | [8][9] | |
| Mouse | HEK293 | ~25 nM | [10] | |
| GlyT1 IC50 | Human | HEK293 | 4 µM | [10] |
| Mouse | HEK293 | Low µM range | [8] | |
| Selectivity (GlyT1/GlyT2) | Human | - | ~40-fold | [10] |
| Mouse | - | ~2 orders of magnitude | [8] |
Preclinical Efficacy in Pain Models
| Pain Model | Species | Administration | Effective Dose | Outcome | Reference |
| Acute Pain (Formalin Test) | Rat | Intrathecal | 25, 50, 100 µg | Suppressed late-phase response | [3][4] |
| Rat | Intrathecal | 4, 20, 40 µg | Dose-dependent inhibition of pain behaviors | [2] | |
| Neuropathic Pain (CCI) | Rat | Intrathecal | 100 µg | Significant antinociception | [5] |
| Rat | Intracerebroventricular | 25, 50, 100 µg | Inhibited mechanical and cold hyperalgesia | [3][4] | |
| Inflammatory Pain | Rat | Intracerebroventricular | 25, 50, 100 µg | Antinociceptive effect | [3][4] |
| Partial Sciatic Nerve Ligation | Rodent | Oral | 0.3, 1 mg/kg | Reduced mechanical allodynia | [1] |
Note: CCI = Chronic Constriction Injury
Pharmacokinetic Properties
| Parameter | Species | Value | Note | Reference |
| Brain Penetration | Mouse | Free brain/plasma ratio < 0.05 | Minimal brain penetration | [10] |
| - | 5% crosses blood-brain barrier | Poor pharmacokinetic properties | [8][9] | |
| Reversibility | - | Reversible | Inhibition can be eliminated by washing | [8][9][10] |
Experimental Protocols
[3H]Glycine Uptake Assay
This assay is used to determine the inhibitory potency (IC50) of ALX-1393 on GlyT1 and GlyT2.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or COS-7 cells are transiently or stably transfected to express human or mouse GlyT1 or GlyT2.
-
Assay Preparation: Cells are seeded in 24- or 48-well plates and grown to confluency.
-
Inhibition: Cells are pre-incubated for a defined period (e.g., 10-20 minutes) with varying concentrations of this compound.
-
Uptake Initiation: The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]glycine.
-
Uptake Termination: After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]glycine.
-
Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each ALX-1393 concentration is calculated relative to the control (no inhibitor), and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of ALX-1393 on glycinergic inhibitory postsynaptic currents (IPSCs) in neurons.
Methodology:
-
Slice Preparation: Transverse slices (250-300 µm thick) of the spinal cord are prepared from rodents.
-
Recording Chamber: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Neuron Identification: Neurons in the substantia gelatinosa of the spinal dorsal horn are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Patching: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal (gigaohm seal) with the membrane of a target neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Recording: Glycinergic IPSCs are evoked by electrical stimulation of nearby afferent fibers and recorded in voltage-clamp mode.
-
Drug Application: ALX-1393 is bath-applied to the slice to observe its effect on the amplitude and decay kinetics of the IPSCs.
-
Data Analysis: The recorded currents are analyzed to determine changes in IPSC amplitude, decay time constant, and frequency.
References
- 1. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]
- 2. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling [mdpi.com]
- 7. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
ALX-1393 Trifluoroacetate (TFA) Salt: A Technical Guide to Stability and Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-1393 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), a key protein in the regulation of glycinergic neurotransmission.[1] By blocking the reuptake of glycine from the synaptic cleft, ALX-1393 enhances inhibitory signaling, making it a valuable tool for research in pain, spasticity, and other neurological disorders.[1][2] This technical guide provides an in-depth overview of the stability, storage, and handling of the trifluoroacetate (TFA) salt of ALX-1393, along with its mechanism of action and protocols for its use in research settings. It is important to note that the free form and hydrochloride salt of ALX-1393 are susceptible to instability, and the TFA salt is the recommended stable form with equivalent biological activity.[3]
Stability and Storage of ALX-1393 TFA Salt
Proper storage and handling are critical to maintain the integrity and activity of this compound salt. The following table summarizes the recommended storage conditions for the solid compound and solutions.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | Room Temperature | In the continental US; may vary elsewhere. | |
| -20°C | 3 years | For long-term storage. | |
| In Solvent | -80°C | 6 months | |
| -20°C | 1 month |
Experimental Protocol: Stability Assessment of this compound Salt
While specific long-term and forced degradation studies for this compound are not publicly available, a general protocol for assessing the stability of a small molecule TFA salt is provided below. This can be adapted to evaluate the stability of this compound under various conditions.
Objective: To determine the stability of this compound salt under specific storage conditions (e.g., elevated temperature, humidity, light exposure).
Materials:
-
This compound salt
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Formic acid or other suitable mobile phase modifier
-
Validated HPLC or UPLC-MS system
-
Environmental chamber capable of controlling temperature and humidity
-
Photostability chamber
Methodology:
-
Initial Analysis (T=0):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Analyze the initial purity and concentration of the compound using a validated HPLC/UPLC-MS method. This will serve as the baseline.
-
-
Sample Preparation for Stability Study:
-
Accurately weigh samples of this compound salt into appropriate vials for each storage condition and time point.
-
For solution stability, prepare aliquots of a known concentration in the desired solvent.
-
-
Storage Conditions:
-
Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity (e.g., 75% RH).
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.
-
Long-Term Stability: Store samples under recommended conditions (-20°C) for extended periods.
-
-
Time Points:
-
Pull samples at predetermined intervals (e.g., 1, 2, 4, 8, 12 weeks for accelerated studies; longer for long-term studies).
-
-
Analysis:
-
At each time point, dissolve the solid samples or directly analyze the solution samples using the established HPLC/UPLC-MS method.
-
Quantify the amount of ALX-1393 remaining and identify any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of ALX-1393 remaining at each time point relative to the initial (T=0) measurement.
-
Characterize any significant degradation products.
-
Determine the shelf-life under the tested conditions.
-
Mechanism of Action of ALX-1393
ALX-1393 exerts its effects by selectively inhibiting the GlyT2 transporter. GlyT2 is primarily located on the presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[2] Its function is to clear glycine from the synaptic cleft, thereby terminating the inhibitory signal and allowing for the recycling of glycine back into the presynaptic neuron for repackaging into synaptic vesicles.[2][4]
By blocking GlyT2, ALX-1393 leads to an increase in the extracellular concentration of glycine in the synaptic cleft.[2] This elevated glycine level enhances the activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels.[2] The influx of chloride ions through GlyRs hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus increasing inhibitory neurotransmission.[2]
Use of ALX-1393 in In Vivo Research
ALX-1393 has been utilized in various preclinical models to investigate the role of GlyT2 in pain and other neurological conditions. The following diagram outlines a general workflow for an in vivo study using ALX-1393 in a rat model of neuropathic pain.
Experimental Protocol: Intrathecal Administration of ALX-1393 in Rats
This protocol describes the intrathecal administration of ALX-1393 for assessing its antinociceptive effects in a rat model.[5]
Objective: To evaluate the effect of intrathecally administered ALX-1393 on nociceptive thresholds.
Materials:
-
Male Sprague-Dawley rats
-
This compound salt
-
Sterile saline or other appropriate vehicle
-
Intrathecal catheter
-
Hamilton syringe
-
Anesthesia (e.g., isoflurane)
-
Nociceptive testing equipment (e.g., von Frey filaments, radiant heat source)
Methodology:
-
Catheter Implantation:
-
Surgically implant an intrathecal catheter into the subarachnoid space at the lumbar level (L4-L5) of anesthetized rats.
-
Allow the animals to recover for a minimum of 5-7 days post-surgery.
-
-
Drug Preparation:
-
On the day of the experiment, dissolve this compound salt in the chosen vehicle to the desired concentration. Ensure the solution is sterile.
-
-
Baseline Nociceptive Testing:
-
Habituate the rats to the testing environment.
-
Measure baseline nociceptive thresholds (e.g., paw withdrawal threshold to mechanical stimuli, paw withdrawal latency to thermal stimuli).
-
-
Intrathecal Administration:
-
Briefly anesthetize the rat with isoflurane.
-
Inject the prepared ALX-1393 solution (typically in a volume of 10 µL) through the intrathecal catheter, followed by a 10 µL flush with sterile saline.
-
-
Post-Administration Nociceptive Testing:
-
At various time points after administration (e.g., 15, 30, 60, 120 minutes), repeat the nociceptive tests to assess the effect of the compound.
-
-
Data Analysis:
-
Compare the post-administration nociceptive thresholds to the baseline values.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the observed effects.
-
Conclusion
This compound salt is a valuable and stable tool for investigating the role of GlyT2 in the central nervous system. A thorough understanding of its stability, proper handling, and mechanism of action is crucial for obtaining reliable and reproducible experimental results. The protocols and information provided in this guide are intended to assist researchers in the effective use of ALX-1393 in their studies.
References
- 1. Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling | MDPI [mdpi.com]
- 5. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AL-X1393 TFA In Vivo Administration
Introduction
ALX-1393 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), with a lesser affinity for the glycine transporter 1 (GlyT1)[1][2]. By blocking the reuptake of glycine from the synaptic cleft, ALX-1393 enhances glycinergic neurotransmission. This mechanism of action makes it a valuable research tool for investigating the role of the glycinergic system in various physiological processes, particularly in the context of pain modulation[3][4][5]. Due to its effects on inhibitory neurotransmission in the spinal cord, ALX-1393 has demonstrated antinociceptive properties in several animal models of acute and chronic pain[2][4]. The trifluoroacetic acid (TFA) salt of ALX-1393 is often used in research due to its stability[6].
It is important to note that ALX-1393 has poor penetration of the blood-brain barrier[1][2]. Consequently, central nervous system effects are more readily achieved through direct administration into the cerebrospinal fluid (intrathecal or intracerebroventricular injection). While systemic administration has been reported, the resulting low concentrations in the brain may not be sufficient to engage central targets[1].
Mechanism of Action
ALX-1393 primarily targets GlyT2, a transporter located on the presynaptic terminals of glycinergic neurons. By inhibiting GlyT2, ALX-1393 increases the concentration of glycine in the synaptic cleft, leading to enhanced activation of postsynaptic glycine receptors (GlyRs). This, in turn, potentiates inhibitory neurotransmission, which can dampen nociceptive signaling in the spinal cord[7][8].
Experimental Protocols
Materials and Reagent Preparation
-
Compound: this compound
-
Vehicle: The choice of vehicle will depend on the administration route.
-
Intrathecal (i.t.) and Intracerebroventricular (i.c.v.) administration: Sterile, preservative-free saline or artificial cerebrospinal fluid (aCSF) is recommended. In some studies, 100% dimethyl sulfoxide (DMSO) has been used as the vehicle[5].
-
Intravenous (i.v.) administration: Sterile saline is a suitable vehicle. Due to limited solubility, careful preparation is necessary[1].
-
-
Animal Models:
In Vivo Administration Procedures
The following protocols are synthesized from published research and should be adapted based on specific experimental needs and institutional guidelines.
This method is ideal for targeting the spinal cord to study nociception.
-
Animal Preparation: Male Sprague-Dawley rats are implanted with an intrathecal catheter that terminates in the lumbar region of the spinal cord. Allow for a recovery period of several days post-surgery.
-
Drug Preparation: Dissolve this compound in the chosen vehicle (e.g., sterile saline or 100% DMSO) to the desired concentration.
-
Administration:
-
Briefly anesthetize the rat with isoflurane.
-
Inject the this compound solution through the intrathecal catheter in a small volume (typically 10 µL), followed by a flush with 10 µL of sterile saline to ensure complete delivery.
-
-
Behavioral Testing: Assess nociceptive behaviors at various time points post-injection. The maximal effect is often observed around 15 minutes after administration, with significant effects lasting for about 60 minutes[4].
This route targets supraspinal regions.
-
Animal Preparation: Surgically implant a guide cannula into the right lateral ventricle of male Sprague-Dawley rats. Allow for a recovery period.
-
Drug Preparation: Prepare the this compound solution as described for intrathecal administration.
-
Administration: Inject the solution through the cannula into the ventricle.
-
Behavioral Testing: Conduct behavioral assessments for inflammatory and neuropathic pain as required.
This method is used for systemic delivery, though central effects may be limited by the blood-brain barrier.
-
Animal Preparation: No prior surgery is required.
-
Drug Preparation: Dissolve this compound in sterile saline. Note that solubility may be a limiting factor for achieving high concentrations[1].
-
Administration: Inject the solution into a tail vein.
-
Pharmacokinetic/Pharmacodynamic Analysis: Collect tissue samples (e.g., brain, plasma) at specified time points (e.g., 60 minutes post-injection) to determine drug concentrations and assess target engagement[1].
Data Presentation: Summary of In Vivo Dosages
The following tables summarize dosages and key findings from various studies.
Table 1: Intrathecal (i.t.) Administration in Rats
| Dose (µg) | Animal Model | Key Findings | Reference |
| 4, 20, 40 | Sprague-Dawley Rat (Acute Pain) | Dose-dependent antinociceptive effects on thermal, mechanical, and chemical stimulation. No significant effect on motor function up to 40 µg. | [4] |
| 10, 50, 100 | Wistar Rat (Neuropathic Pain) | Antinociceptive effect observed only at 100 µg. Significant side effects, including respiratory depression and motor deficits, were noted at this dose. | [9] |
| 3, 10 | Sprague-Dawley Rat (Bladder Overactivity) | 3 µg increased intercontraction interval and micturition pressure threshold. 10 µg strongly suppressed the micturition reflex. | [5] |
| 10, 30 | Sprague-Dawley Rat (Nociceptive Behavior) | Dose-dependently decreased licking and freezing behaviors induced by intravesical RTX. | [5] |
Table 2: Intracerebroventricular (i.c.v.) Administration in Rats
| Dose (µg) | Animal Model | Key Findings | Reference |
| 25, 50, 100 | Sprague-Dawley Rat (Inflammatory & Neuropathic Pain) | Suppressed the late phase of the formalin test. Dose-dependently inhibited mechanical and cold hyperalgesia in a chronic constriction injury model. No effect on motor performance. | [6][8] |
Table 3: Intravenous (i.v.) Administration in Mice
| Dose (mg/kg) | Animal Model | Key Findings | Reference |
| 1, 10 | Mouse | Minimal brain penetration, with a free brain/plasma ratio of less than 0.05 after 60 minutes. The maximal dose was limited by solubility. | [1] |
Important Considerations
-
Toxicity: At higher intrathecal doses (e.g., 100 µg), ALX-1393 has been associated with severe side effects, including respiratory depression and motor deficits[1][9]. Careful dose-response studies are crucial to establish a therapeutic window.
-
Selectivity: While ALX-1393 is selective for GlyT2, it can inhibit GlyT1 at higher concentrations (in the low micromolar range)[1][2]. This should be considered when interpreting results, especially at higher doses.
-
Reversibility: ALX-1393 is a reversible inhibitor of GlyT2[1][2].
These application notes and protocols provide a comprehensive guide for researchers utilizing this compound in in vivo studies. Adherence to established methodologies and careful consideration of the compound's pharmacological profile are essential for obtaining reliable and reproducible data.
References
- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of ALX-1393 TFA for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-1393 is a selective inhibitor of the glycine transporter 2 (GlyT2), which plays a crucial role in regulating glycine levels in the synaptic cleft. By inhibiting GlyT2, ALX-1393 enhances glycinergic neurotransmission, making it a valuable tool for research in pain, spasticity, and other neurological disorders. ALX-1393 is often supplied as a trifluoroacetate (TFA) salt, which is more stable than its free base or hydrochloride salt forms. Proper preparation of ALX-1393 TFA for injection is critical to ensure its solubility, stability, and bioavailability in in vivo studies. These application notes provide detailed protocols for the preparation of this compound for various injection routes.
Physicochemical Properties and Solubility Data
This compound is a white to off-white solid. Its solubility is a key factor in the preparation of injectable solutions. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions alone and requires the use of an organic co-solvent for initial dissolution.
| Property | Value | Citation(s) |
| Molecular Formula | C₂₅H₂₃F₄NO₆ | [1] |
| Molecular Weight | 509.45 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 100 mg/mL (196.29 mM) | [1] |
| Storage (Solid) | -20°C, sealed, away from moisture | [1] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Systemic Injection (e.g., Intravenous, Intraperitoneal)
This protocol is designed for systemic administration where the compound needs to be in a biocompatible vehicle with a low percentage of organic solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound and solvents. Based on the desired final concentration and injection volume, calculate the mass of this compound and the volumes of DMSO and saline/PBS required. It is recommended to keep the final DMSO concentration below 10% (v/v) to minimize potential toxicity.
-
Prepare a stock solution in DMSO.
-
In a sterile microcentrifuge tube, weigh the calculated amount of this compound.
-
Add the calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 50-100 mg/mL).
-
Gently vortex or sonicate the tube until the this compound is completely dissolved. Warming the solution to 60°C can aid dissolution[1].
-
-
Dilute the stock solution.
-
In a separate sterile tube, add the required volume of sterile 0.9% saline or PBS.
-
While gently vortexing the saline/PBS, slowly add the calculated volume of the this compound stock solution. This slow addition helps to prevent precipitation of the compound.
-
-
Final formulation and administration.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted by lowering the final concentration or slightly increasing the DMSO percentage (while remaining within acceptable limits for the animal model).
-
The final solution should be administered to the animal immediately after preparation.
-
Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in saline/PBS, but without this compound. This is crucial for interpreting the experimental results.
-
Protocol 2: Preparation of this compound for Intracerebroventricular (ICV) Injection
For direct administration into the central nervous system, it is critical to use a vehicle that is isotonic and has a physiological pH. Artificial cerebrospinal fluid (aCSF) is the ideal diluent, although sterile saline can also be used.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Hamilton syringe for ICV injection
Procedure:
-
Calculate the required amount of this compound and solvents. For ICV injections, the total volume is typically very small (1-10 µL). Calculate the necessary concentrations to deliver the desired dose (e.g., 25, 50, or 100 µg) in the target volume[2]. The final DMSO concentration should be kept as low as possible, ideally below 5%.
-
Prepare a high-concentration stock solution in DMSO.
-
Following the procedure in Protocol 1, prepare a concentrated stock of this compound in sterile DMSO.
-
-
Prepare the final injection solution.
-
In a sterile tube, dilute the DMSO stock solution with sterile aCSF or saline to the final desired concentration for injection.
-
Ensure the solution is clear and free of any precipitates before loading it into the Hamilton syringe.
-
-
Administration.
-
Administer the solution slowly to avoid rapid changes in intracranial pressure.
-
Vehicle Control: A vehicle control injection containing the same concentration of DMSO in aCSF or saline should be performed.
-
Mandatory Visualizations
References
- 1. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ALX-1393 TFA in DMSO for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of ALX-1393 trifluoroacetate (TFA), a selective inhibitor of the glycine transporter 2 (GlyT2), with a focus on its solubility and preparation in Dimethyl Sulfoxide (DMSO) for various experimental applications.
Product Information and Solubility
ALX-1393 is a potent and selective inhibitor of GlyT2, making it a valuable tool for studying the role of glycinergic neurotransmission in various physiological and pathological processes, particularly in pain research.[1][2][3] The TFA salt of ALX-1393 is recommended for research due to its stability compared to the free form or hydrochloride salt, while maintaining equivalent biological activity.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for ALX-1393 TFA.
| Parameter | Value | Source |
| Molecular Weight | 509.45 g/mol | [4] |
| Solubility in DMSO | 100 mg/mL (196.29 mM) | [4][5] |
| Appearance | White to off-white solid | [4][5] |
| GlyT2 IC₅₀ | 10 - 100 nM | [6][7][8] |
| GlyT1 IC₅₀ | ~4 µM | [7][9] |
Mechanism of Action: GlyT2 Inhibition
ALX-1393 selectively inhibits the glycine transporter 2 (GlyT2), which is primarily located on presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[6][10] GlyT2 is responsible for the reuptake of glycine from the synaptic cleft, thereby terminating glycinergic signaling. By blocking GlyT2, ALX-1393 increases the extracellular concentration of glycine, leading to enhanced activation of postsynaptic glycine receptors (GlyRs).[6][9] This results in an increased chloride influx into the postsynaptic neuron, hyperpolarization of the cell membrane, and consequently, an inhibitory effect on neuronal transmission. This mechanism is central to its antinociceptive effects observed in various pain models.[1][3][9]
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber glass vial or a clear vial wrapped in foil
-
Vortex mixer
-
Warming bath or heat block (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 50.95 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[4][5]
-
Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not dissolve completely, gentle warming to 60°C and sonication can be applied to facilitate dissolution.[4][5]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] Avoid repeated freeze-thaw cycles.
Protocol for In Vitro Experiments (e.g., Cell-based Assays)
Materials:
-
100 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer or cell culture medium (e.g., ACSF, DMEM)
Protocol:
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution of the 100 mM stock solution in DMSO to ensure accurate pipetting.
-
Final Dilution: On the day of the experiment, thaw a single-use aliquot of the stock solution. Prepare the final working concentration by diluting the stock solution into the pre-warmed aqueous buffer or cell culture medium. For example, to achieve a final concentration of 1 µM in 10 mL of medium, add 1 µL of the 100 mM stock solution.
-
Mixing: Immediately after adding the DMSO stock, vortex or gently invert the tube to ensure a homogenous solution. The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
-
Application: Apply the prepared solution to the cells or tissue preparation as required by the experimental design. For electrophysiology experiments, ALX-1393 has been applied to the bath 10 minutes prior to and throughout the recordings.[8]
Protocol for In Vivo Experiments
ALX-1393 has been used in various animal models of pain, typically administered via intrathecal (i.t.) or intracerebroventricular (i.c.v.) injection due to its limited brain penetration.[7]
Example from Literature (Rat Acute Pain Model):
-
Administration Route: Intrathecal (i.t.) or Intracerebroventricular (i.c.v.).[1][3]
-
Dosage Range:
-
Vehicle: The vehicle for in vivo administration is not explicitly stated in the provided search results but is typically a sterile saline solution with a minimal amount of a solubilizing agent like DMSO, followed by dilution in saline. The final concentration of the organic solvent should be minimized and tested for any behavioral effects on its own.
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Further dilute the stock solution in sterile saline to the final desired concentration for injection. The final volume and DMSO concentration will depend on the specific injection method and animal model.
-
Administer the prepared solution to the animals according to established surgical and injection protocols.
-
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling [mdpi.com]
- 10. Glycine Transporter 1 Inhibitors Minimize the Analgesic Tolerance to Morphine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intrathecal Injection of ALX-1393 TFA in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ALX-1393 is a selective inhibitor of the glycine transporter type 2 (GlyT2), which plays a crucial role in regulating glycine concentrations in the synaptic cleft.[1] By blocking the reuptake of glycine, ALX-1393 enhances glycinergic neurotransmission, leading to inhibitory effects on nociceptive signaling.[1][2] The trifluoroacetic acid (TFA) salt of ALX-1393 is often used in research due to its stability.[3] These application notes provide a comprehensive overview of the use of ALX-1393 TFA via intrathecal (i.t.) injection in rat models for pain research, based on published preclinical studies.
Mechanism of Action
ALX-1393 selectively inhibits the GlyT2, a presynaptic transporter responsible for clearing glycine from the synaptic cleft of glycinergic neurons.[1] This inhibition leads to an accumulation of glycine in the synapse, thereby potentiating the activation of postsynaptic glycine receptors (GlyRs). The activation of these ligand-gated chloride channels results in hyperpolarization of the postsynaptic neuron, leading to an inhibitory effect on neuronal transmission, particularly in the spinal cord dorsal horn, which is critical for pain processing.[4]
Caption: Signaling pathway of GlyT2 inhibition by this compound.
Data Presentation
The following tables summarize the quantitative data from various studies on the intrathecal administration of ALX-1393 in rats.
Table 1: Antinociceptive Effects of Intrathecal ALX-1393 in Different Rat Pain Models
| Pain Model | Doses (µg) | Primary Outcome Measures | Observed Effects | Citation(s) |
| Acute Pain | 4, 20, 40 | Thermal (tail flick, hot plate), Mechanical (paw pressure), Chemical (formalin test) | Dose-dependent antinociceptive effects on thermal and mechanical stimuli. Inhibition of both early and late phases of the formalin test. | [2] |
| Neuropathic Pain (Chronic Constriction Injury) | 10, 50, 100 | Thermal Hyperalgesia, Mechanical Sensitization | The 100 µg dose exerted significant antinociception. Lower doses were not effective. | [4] |
| Inflammatory Pain (Formalin Test) | 25, 50, 100 (i.c.v.)* | Late-phase formalin response | Dose-dependent suppression of the late-phase response. | [1] |
| Bladder Overactivity and Nociception (CYP-induced cystitis) | 3, 10 | Intercontraction interval, Micturition pressure threshold, Nociceptive behaviors (licking, freezing) | Significant increase in intercontraction interval and micturition pressure threshold. Suppression of nociceptive behaviors. | [5][6] |
*Note: This study used intracerebroventricular (i.c.v.) administration, which also targets central mechanisms but is a different route than intrathecal.
Table 2: Side Effects of Intrathecal ALX-1393 in Rats
| Dose (µg) | Observed Side Effects | Citation(s) |
| 40 | No effect on motor function. | [2] |
| 60, 100 | Respiratory depression and motor deficits. | [4][7] |
Experimental Protocols
Intrathecal Catheter Implantation
This protocol is a standard procedure for chronic intrathecal drug administration in rats.
Caption: Experimental workflow for intrathecal catheter implantation.
Materials:
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Surgical instruments
-
PE-10 tubing
-
Dental cement
-
Sutures
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Secure the rat in a stereotaxic frame.
-
Make a small incision over the cisterna magna.
-
Carefully puncture the atlanto-occipital membrane and insert a PE-10 catheter into the subarachnoid space.
-
Advance the catheter caudally to the desired spinal level (typically the lumbar enlargement for pain studies).
-
Suture the catheter to the surrounding musculature to secure it in place.
-
Exteriorize the distal end of the catheter at the nape of the neck and seal it.
-
Allow the animal to recover for several days before drug administration.
Intrathecal Injection of this compound
Materials:
-
This compound
-
Vehicle (e.g., saline, 100% dimethyl sulfoxide)[5]
-
Hamilton syringe
Procedure:
-
Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Briefly anesthetize the rat with isoflurane if necessary, though injections can often be performed in conscious, restrained animals.
-
Connect the Hamilton syringe to the exteriorized end of the intrathecal catheter.
-
Inject the desired volume of this compound solution (typically 1-10 µL), followed by a flush of saline (e.g., 9-10 µL) to ensure delivery to the subarachnoid space.[5]
-
Return the animal to its cage and begin behavioral testing at specified time points.
Assessment of Nociception
This method assesses the latency of paw withdrawal from a radiant heat source.
Procedure:
-
Place the rat in a plexiglass chamber on a glass floor.
-
Allow the rat to acclimate for at least 15 minutes.
-
Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.
-
Measure the time it takes for the rat to withdraw its paw.
-
A cut-off time (e.g., 20-30 seconds) is typically used to prevent tissue damage.
This method measures the paw withdrawal threshold in response to a mechanical stimulus.
Procedure:
-
Place the rat on an elevated mesh platform.
-
Allow the rat to acclimate.
-
Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
Determine the filament that elicits a paw withdrawal response. The "up-down" method is often used to determine the 50% withdrawal threshold.
This test assesses nociceptive responses to a chemical stimulus.
Procedure:
-
Inject a dilute formalin solution (e.g., 5%, 50 µL) subcutaneously into the plantar surface of the hind paw.
-
Immediately place the rat in an observation chamber.
-
Record the amount of time the rat spends licking, biting, or flinching the injected paw.
-
Observations are typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).[2]
Conclusion
Intrathecal administration of this compound is a valuable tool for investigating the role of the glycinergic system in nociception. The provided data and protocols, synthesized from multiple preclinical studies, offer a foundation for designing and conducting experiments using this compound in rat models of pain. Researchers should be mindful of the dose-dependent effects and potential side effects at higher concentrations.
References
- 1. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ics.org [ics.org]
- 7. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALX-1393 TFA in Chronic Constriction Injury (CCI) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant challenge in clinical management. The chronic constriction injury (CCI) model is a widely utilized preclinical model to simulate neuropathic pain in rodents, providing a valuable platform for the investigation of novel analgesic compounds. ALX-1393 TFA is a selective inhibitor of the glycine transporter 2 (GlyT2), which plays a crucial role in regulating glycine levels in the synaptic cleft. By blocking the reuptake of glycine, ALX-1393 enhances glycinergic neurotransmission, an important inhibitory pathway in the spinal cord for pain modulation.[1] This document provides detailed application notes and protocols for the use of this compound in CCI models of neuropathic pain.
Mechanism of Action: Enhancing Glycinergic Inhibition
In the spinal dorsal horn, glycine acts as a primary inhibitory neurotransmitter, dampening nociceptive signals.[2][3] GlyT2, located on presynaptic terminals of glycinergic neurons, is responsible for clearing glycine from the synaptic cleft, thereby terminating its inhibitory action. In neuropathic pain states, there is evidence of reduced glycinergic inhibition, contributing to the hyperexcitability of pain-transmitting neurons.[4]
This compound selectively inhibits GlyT2, leading to an accumulation of glycine in the synaptic cleft.[5] This increased glycine concentration enhances the activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels. The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire and transmit pain signals. This restoration of inhibitory tone is the key mechanism through which this compound exerts its analgesic effects in models of neuropathic pain.[6]
Quantitative Data Summary
The following table summarizes the quantitative data from preclinical studies investigating the effects of this compound in rodent CCI models.
| Animal Model | Administration Route | Dose Range | Key Findings | Reported Side Effects |
| Rat (CCI) | Intrathecal (i.t.) | 10, 50, 100 µg | Dose-dependent reduction of mechanical allodynia and thermal hyperalgesia. The highest dose (100 µg) showed significant antinociception.[7] | At 100 µg, respiratory depression and motor deficits were observed in some animals.[7] |
| Rat (CCI) | Intracerebroventricular (i.c.v.) | 25, 50, 100 µg | Dose-dependent inhibition of mechanical and cold hyperalgesia.[1] The effects of the 100 µg dose were reversed by the glycine receptor antagonist strychnine.[1] | No motor dysfunction was observed at the tested doses.[1] |
| Rat (acute pain) | Intrathecal (i.t.) | 4, 20, 40 µg | Dose-dependent antinociceptive effects on thermal and mechanical stimuli.[8] | No effect on motor function up to 40 µg.[8] |
| Rat (bladder pain) | Intrathecal (i.t.) | 10, 30 µg | Dose-dependent decrease in nociceptive behaviors.[9] | Higher doses (60 or 100 µg) have been reported in other studies to induce motor dysfunction and respiratory depression.[9] |
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol (Rat Model)
This protocol is a synthesis of established methods for inducing CCI of the sciatic nerve in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached (lack of pedal withdrawal reflex).
-
Shave and disinfect the lateral surface of the mid-thigh of the left hind paw.
-
Make a small skin incision (~1.5 cm) and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Loosely tie four ligatures (4-0 chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tightened until a brief twitch of the hind limb is observed, indicating slight compression of the nerve.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Administer postoperative analgesics as per institutional guidelines (note: for pain studies, the choice of analgesic should be carefully considered to avoid interference with the study endpoints).
-
Allow the animals to recover in a warm, clean cage. Monitor for any signs of distress or infection.
-
Behavioral testing can typically commence 7-14 days post-surgery, allowing for the development of stable neuropathic pain behaviors.
This compound Preparation and Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, artificial cerebrospinal fluid (aCSF) for intrathecal administration)
-
Vortex mixer and/or sonicator
-
Syringes and appropriate needles for the chosen route of administration (e.g., Hamilton syringe for intrathecal injection)
Preparation:
-
This compound is typically a stable salt form.
-
Prepare a stock solution of this compound by dissolving the powder in the chosen vehicle. The concentration of the stock solution will depend on the target doses and the volume to be administered.
-
Use a vortex mixer or sonicator to ensure complete dissolution of the compound.
-
Prepare fresh solutions on the day of the experiment.
Administration:
-
Intrathecal (i.t.) Injection: This route delivers the compound directly to the spinal cord.
-
Briefly anesthetize the rat with isoflurane.
-
Insert a 30-gauge needle attached to a Hamilton syringe between the L5 and L6 vertebrae.
-
A flick of the tail is an indicator of correct needle placement in the subarachnoid space.
-
Inject the desired volume of this compound solution (typically 10-20 µL in rats).
-
The vehicle control group should receive an equivalent volume of the vehicle.
-
-
Intracerebroventricular (i.c.v.) Injection: This route delivers the compound into the cerebral ventricles.
-
This procedure requires the prior stereotaxic implantation of a guide cannula into the lateral ventricle.
-
On the day of the experiment, a microinjection syringe is inserted into the guide cannula.
-
Inject the desired volume of this compound solution (typically 5-10 µL in rats).
-
The vehicle control group should receive an equivalent volume of the vehicle.
-
Behavioral Assessment of Neuropathic Pain
Behavioral tests should be conducted at baseline (before CCI surgery) and at various time points post-surgery and post-drug administration.
a. Mechanical Allodynia (von Frey Test):
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a brisk withdrawal, licking, or flinching of the paw.
-
The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.
b. Thermal Hyperalgesia (Plantar Test):
-
Place the animal in a plexiglass chamber on a glass floor.
-
A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency, PWL) is recorded.
-
A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
c. Cold Allodynia (Acetone Test):
-
Place the animal in a testing chamber with a wire mesh floor.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Record the duration of paw withdrawal, licking, or flinching over a set period (e.g., 1 minute).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a CCI model.
Conclusion
This compound, as a selective GlyT2 inhibitor, represents a promising therapeutic agent for the management of neuropathic pain. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in the CCI model. Careful consideration of the experimental design, including the choice of administration route, dose, and behavioral assessments, is crucial for obtaining robust and reproducible results. Further investigation into the long-term efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine receptors and glycine transporters: targets for novel analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into allosteric mechanism of glycine transporter-mediated analgesia | bioRxiv [biorxiv.org]
- 5. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ALX-1393 TFA in the Rodent Formalin Test
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ALX-1393 is a selective inhibitor of the glycine transporter type 2 (GlyT2), which plays a crucial role in regulating glycine levels in the synaptic cleft.[1][2][3] By blocking the reuptake of glycine, ALX-1393 enhances inhibitory neurotransmission, making it a compound of interest for pain research.[1][3][4] The trifluoroacetic acid (TFA) salt of ALX-1393 is a stable form of the compound that maintains its biological activity.[5]
The formalin test is a widely used preclinical model of tonic, persistent pain in rodents.[6][7][8] Subcutaneous injection of a dilute formalin solution into the hind paw elicits a biphasic nociceptive response.[6][7][8] The initial acute phase (Phase I) is characterized by immediate, sharp pain resulting from the direct activation of nociceptors.[6][8] Following a brief quiescent period, a more prolonged tonic phase (Phase II) emerges, which is associated with inflammatory processes and central sensitization of the spinal cord.[6][8] This biphasic nature allows for the differentiation between analgesic compounds that act on acute versus chronic inflammatory pain mechanisms.
These application notes provide a detailed protocol for utilizing ALX-1393 TFA in the rat formalin test to assess its antinociceptive properties.
Quantitative Data Summary
The following table summarizes the reported effects of ALX-1393 in the rat formalin test.
| Administration Route | Dose (µg) | Animal Model | Effect on Formalin Test | Reference |
| Intrathecal (i.t.) | 4, 20, 40 | Male Sprague-Dawley Rats | Dose-dependent inhibition of pain behaviors in both early and late phases; greater effect in the late phase.[3] | Haranishi Y, et al. (2010)[3] |
| Intracerebroventricular (i.c.v.) | 25, 50, 100 | Male Sprague-Dawley Rats | Suppression of the late-phase response.[9] | Takahashi Y, et al. (2015)[9] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Formalin solution (e.g., 5% formalin in physiological saline)
-
Intrathecal or intracerebroventricular cannulas
-
Microsyringes
-
Observation chambers with a clear floor
-
Video recording equipment (optional)
-
Timer
Animal Preparation and Acclimation
-
House animals individually in a temperature-controlled room with a 12-hour light/dark cycle.
-
Allow animals to acclimate to the housing facilities for at least one week before any experimental procedures.
-
For intrathecal or intracerebroventricular administration, surgically implant cannulas according to established stereotaxic procedures. Allow for a post-operative recovery period of several days.
-
Handle the animals daily for several days leading up to the experiment to minimize stress-induced variability.
-
On the day before the experiment, place each animal in the observation chamber for a 60-minute acclimation period.[7]
This compound Administration
-
Prepare fresh solutions of this compound in the appropriate vehicle on the day of the experiment.
-
For intrathecal administration, dissolve this compound to achieve final doses of 4, 20, and 40 µg in a small volume (e.g., 10 µL).[3]
-
For intracerebroventricular administration, dissolve this compound to achieve final doses of 25, 50, and 100 µg.[9]
-
Administer the selected dose of this compound or vehicle to the respective animal groups. The maximal effect of intrathecally administered ALX-1393 is observed approximately 15 minutes post-administration.[3]
Formalin Test Procedure
-
Following this compound or vehicle administration (timing should be consistent across all animals, e.g., 15 minutes prior to formalin injection), place the animal in the observation chamber.
-
Gently restrain the rat and inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.[10][11]
-
Immediately after the injection, return the animal to the observation chamber and start the timer.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases:
-
A blinded observer should score the nociceptive behaviors to minimize bias.
Data Analysis
-
Calculate the total time spent in nociceptive behavior for both Phase I and Phase II for each animal.
-
Compare the behavioral scores of the this compound-treated groups with the vehicle-treated control group.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of any observed differences. A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway of ALX-1393 Action
Caption: Mechanism of action of this compound.
Experimental Workflow for the Formalin Test
Caption: Workflow of the this compound formalin test.
References
- 1. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. farm.ucl.ac.be [farm.ucl.ac.be]
Application Notes and Protocols for Electrophysiology Studies with ALX-1393 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-1393 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), a key protein in the regulation of glycinergic neurotransmission. By blocking the reuptake of glycine from the synaptic cleft into presynaptic neurons, ALX-1393 enhances inhibitory signaling in the spinal cord and brainstem. This mechanism of action makes ALX-1393 a valuable research tool for investigating the role of glycinergic signaling in various physiological and pathological processes, particularly in the context of pain modulation. The trifluoroacetic acid (TFA) salt of ALX-1393 is often used due to its stability.[1]
These application notes provide an overview of the electrophysiological applications of ALX-1393 TFA, including its mechanism of action, key quantitative data, and detailed protocols for its use in common experimental paradigms.
Mechanism of Action
ALX-1393 acts as a selective, competitive inhibitor of the glycine transporter 2 (GlyT2). GlyT2 is a presynaptic transporter responsible for the reuptake of glycine, a major inhibitory neurotransmitter, from the synaptic cleft. Inhibition of GlyT2 by ALX-1393 leads to an increase in the extracellular concentration of glycine, thereby potentiating the activation of postsynaptic glycine receptors (GlyRs). This enhanced activation of GlyRs, which are ligand-gated chloride channels, results in an increased chloride influx, hyperpolarization of the postsynaptic neuron, and a reduction in neuronal excitability.[2] Studies have shown that ALX-1393 can induce glycinergic tonic currents in the spinal ventral horn, contributing to the suppression of spontaneous action potential activity.[3][4]
Quantitative Data: In Vitro Pharmacology of ALX-1393
The following tables summarize the inhibitory potency of ALX-1393 on glycine transporters from various studies. It is important to note that IC50 values can vary depending on the experimental system and conditions.
| Target | Test System | IC50 | Reference |
| Human GlyT2 | HEK293 cells ([3H]glycine uptake) | ~12 nM | [5] |
| Human GlyT2 | HEK293 cells ([3H]glycine uptake) | 100 nM | |
| Human GlyT2 | COS7 cells | 31 ± 2.7 nM | |
| Human GlyT2 | Xenopus laevis oocytes (electrophysiology) | ~25 nM | [5] |
| Mouse GlyT2 | HEK293 cells ([3H]glycine uptake) | ~12 nM | [5] |
| Human GlyT1 | HEK293 cells ([3H]glycine uptake) | ~4 µM | [5] |
| Human GlyT1 | COS7 cells | low µM range |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
[3H]Glycine Uptake Assay in HEK293 Cells
This assay measures the ability of ALX-1393 to inhibit the uptake of radiolabeled glycine into cells expressing GlyT2.
Materials:
-
HEK293 cells stably expressing human GlyT2 (hGlyT2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, penicillin/streptomycin
-
Poly-D-lysine coated 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 10 HEPES, pH 7.4)
-
[3H]glycine
-
This compound stock solution (in DMSO)
-
0.1 M NaOH for cell lysis
-
Scintillation cocktail and vials
-
Scintillation counter
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-hGlyT2 cells in DMEM at 37°C and 5% CO2.
-
Seed cells onto poly-D-lysine coated 24-well plates at a density that allows them to reach ~90% confluency on the day of the experiment.
-
-
Assay Procedure:
-
On the day of the assay, wash the cells twice with KRH buffer.
-
Prepare serial dilutions of this compound in KRH buffer. Also prepare a vehicle control (DMSO in KRH buffer).
-
Pre-incubate the cells with the different concentrations of ALX-1393 or vehicle for 10-20 minutes at room temperature.
-
Prepare the assay solution by adding [3H]glycine to KRH buffer to a final concentration of ~10-20 nM.
-
Initiate the uptake by adding the [3H]glycine-containing KRH buffer to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific uptake by including wells with a high concentration of a known GlyT2 inhibitor or by performing the assay at 4°C.
-
Subtract the non-specific uptake from all measurements.
-
Calculate the percentage of inhibition for each concentration of ALX-1393 relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of ALX-1393 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Whole-Cell Patch-Clamp Recordings in Spinal Cord Slices
This protocol is for recording glycinergic inhibitory postsynaptic currents (IPSCs) from neurons in acute spinal cord slices to assess the effect of ALX-1393.
Materials:
-
Sprague-Dawley rats (P14-P21)
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Recording chamber for electrophysiology
-
Patch-clamp amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for patch pipettes
-
Micromanipulator
-
Sucrose-based artificial cerebrospinal fluid (aCSF) for slicing (in mM): 200 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 11 glucose, 0.5 CaCl2, 7 MgCl2, saturated with 95% O2 / 5% CO2.
-
Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2, saturated with 95% O2 / 5% CO2.
-
Intracellular solution for IPSC recording (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, 5 QX-314, pH adjusted to 7.3 with CsOH.
-
This compound stock solution.
Protocol:
-
Spinal Cord Slice Preparation:
-
Anesthetize the rat and perform a laminectomy to expose the lumbar spinal cord.
-
Rapidly dissect the spinal cord and place it in ice-cold, oxygenated sucrose-aCSF.
-
Mount the spinal cord on the vibratome stage and cut transverse slices (300-400 µm thick).
-
Transfer the slices to a holding chamber with oxygenated recording aCSF and allow them to recover at 32-34°C for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF at room temperature or 32°C.
-
Visualize neurons in the dorsal horn (e.g., substantia gelatinosa) using a microscope with DIC optics.
-
Pull patch pipettes with a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Clamp the neuron at a holding potential of -70 mV to record spontaneous or evoked IPSCs.
-
-
Drug Application and Data Acquisition:
-
Record a stable baseline of IPSC activity.
-
Bath-apply this compound at the desired concentration by adding it to the perfusion aCSF.
-
Record the changes in the frequency, amplitude, and decay kinetics of the IPSCs.
-
To investigate tonic currents, block action potentials with tetrodotoxin (TTX, 1 µM) and observe changes in the holding current after ALX-1393 application.
-
-
Data Analysis:
-
Analyze the frequency and amplitude of spontaneous IPSCs before and after drug application.
-
For evoked IPSCs, analyze the peak amplitude and the decay time constant.
-
Measure the change in holding current to quantify the induced tonic current.
-
Use appropriate statistical tests to determine the significance of the observed effects.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is used to measure the currents mediated by GlyT2 expressed in Xenopus oocytes and their inhibition by ALX-1393.
Materials:
-
Xenopus laevis oocytes (stage V-VI)
-
cRNA for hGlyT2
-
Microinjection setup
-
TEVC amplifier and data acquisition system
-
Recording chamber
-
ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5.
-
Glycine stock solution
-
This compound stock solution
Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject each oocyte with ~50 nl of hGlyT2 cRNA (e.g., 0.5 ng/oocyte).
-
Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 16-18°C for 2-5 days to allow for protein expression.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes, filled with 3 M KCl, resistance 0.5-2 MΩ).
-
Clamp the oocyte at a holding potential of -60 mV.
-
-
Glycine-Induced Current Measurement:
-
Obtain a stable baseline current in ND96 solution.
-
Apply glycine (e.g., 10-100 µM, near the EC50) to induce an inward current mediated by GlyT2.
-
Wash out the glycine to allow the current to return to baseline.
-
-
Inhibition by ALX-1393:
-
Pre-incubate the oocyte with a specific concentration of this compound in ND96 solution for several minutes.
-
Co-apply the same concentration of ALX-1393 with glycine.
-
Measure the reduction in the glycine-induced current.
-
Repeat this for a range of ALX-1393 concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the glycine-induced current in the absence and presence of different concentrations of ALX-1393.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percent inhibition against the log concentration of ALX-1393 to determine the IC50.
-
Conclusion
This compound is a powerful and selective tool for the study of GlyT2 function and the role of glycinergic signaling. The protocols outlined above provide a framework for characterizing the effects of ALX-1393 in various electrophysiological assays. Researchers should optimize these protocols for their specific experimental conditions and research questions. Careful experimental design and data analysis will ensure reliable and reproducible results, contributing to a better understanding of the therapeutic potential of GlyT2 inhibition.
References
Application Notes and Protocols for Patch Clamp Recording with ALX-1393 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-1393 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), with a trifluoroacetic acid (TFA) salt form that ensures stability and biological activity.[1][2] As a crucial regulator of glycine levels in the synaptic cleft, GlyT2 plays a significant role in modulating inhibitory neurotransmission, particularly in the spinal cord and brainstem.[3] Inhibition of GlyT2 by ALX-1393 leads to an increase in extracellular glycine concentrations, thereby enhancing glycinergic signaling. This makes ALX-1393 a valuable pharmacological tool for investigating the role of glycinergic transmission in various physiological and pathological processes, including pain, motor control, and neurological disorders.[4][5][6]
These application notes provide detailed protocols for utilizing ALX-1393 TFA in patch clamp electrophysiology experiments to characterize its effects on neuronal activity.
Mechanism of Action
ALX-1393 acts as a selective, reversible, and noncompetitive inhibitor of GlyT2.[7] By blocking the reuptake of glycine from the synaptic cleft into presynaptic terminals, ALX-1393 effectively increases the concentration of glycine available to activate postsynaptic glycine receptors (GlyRs).[3][5] This potentiation of glycinergic inhibitory neurotransmission is the primary mechanism underlying its pharmacological effects. While highly selective for GlyT2, ALX-1393 can also inhibit the glycine transporter 1 (GlyT1) at higher, micromolar concentrations.[7][8]
Quantitative Data
The following tables summarize the key quantitative parameters of ALX-1393, providing a reference for experimental design and data interpretation.
Table 1: Inhibitory Potency of ALX-1393
| Transporter | IC50 Value | Cell Type | Assay | Reference |
| GlyT2 | ~25 nM | Xenopus laevis oocytes | Glycine current inhibition | [8] |
| GlyT2 | 31 ± 2.7 nM | COS7 cells | [3H]glycine transport | [7] |
| GlyT1 | 4 µM | HEK293 cells | [3H]glycine uptake | [8] |
Table 2: Electrophysiological Effects of ALX-1393
| Parameter | Value | Concentration | Cell Type/Region | Effect | Reference |
| Tonic Current Induction | -45.7 ± 11.6 pA | 200 nM | Spinal cord commissural interneurons | Reversible by strychnine | [5] |
| Action Potential Firing | IC50 = 100 ± 31 nM | Spinal ventral horn neurons | Suppression of spontaneous activity | [5] | |
| Action Potential Suppression | 88.3 ± 2.6% | 1 µM | Spinal ventral horn neurons | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Measure ALX-1393-Induced Tonic Glycinergic Currents
This protocol is designed to measure the tonic inhibitory currents induced by the application of ALX-1393 in cultured neurons or acute brain slices.
Materials:
-
This compound
-
Strychnine hydrochloride (Glycine receptor antagonist)
-
Recording chamber
-
Patch clamp amplifier and digitizer
-
Micromanipulator
-
Borosilicate glass capillaries
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Cell culture or brain slice preparation
Procedure:
-
Preparation of Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.
-
Intracellular Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Na₂-ATP, and 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Store at -20°C. Dilute to the final working concentration in aCSF on the day of the experiment.
-
Strychnine Stock Solution: Prepare a 10 mM stock solution in sterile water.
-
-
Patch Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Establish a whole-cell patch clamp configuration on a neuron of interest.
-
Clamp the neuron at a holding potential of -70 mV.
-
Record a stable baseline current for 5-10 minutes in flowing aCSF.
-
Perfuse the recording chamber with aCSF containing the desired concentration of this compound (e.g., 200 nM).
-
Record the inward current induced by ALX-1393 for 5-10 minutes or until a steady-state is reached.
-
To confirm the current is mediated by glycine receptors, co-apply strychnine (e.g., 1 µM) with ALX-1393. This should reverse the induced tonic current.
-
Wash out the drugs with aCSF to allow for the current to return to baseline.
-
Protocol 2: Extracellular Recording to Measure the Effect of ALX-1393 on Neuronal Firing Rate
This protocol is suitable for assessing the overall inhibitory effect of ALX-1393 on the spontaneous firing activity of neuronal populations in organotypic spinal cultures or acute slices.
Materials:
-
This compound
-
Recording electrodes (e.g., tungsten microelectrodes)
-
Extracellular recording amplifier
-
Spike sorting software
-
Organotypic spinal cultures or acute brain/spinal cord slices
Procedure:
-
Preparation:
-
Place the organotypic culture or slice in the recording chamber and perfuse with aCSF.
-
Position the recording electrode in the desired region (e.g., the ventral horn of the spinal cord).
-
-
Recording:
-
Record baseline spontaneous action potential activity for 10-15 minutes.
-
Apply this compound at various concentrations (e.g., 10 nM - 1 µM) by adding it to the perfusing aCSF.
-
Record the firing activity for at least 10 minutes at each concentration to allow for the effect to stabilize.
-
Wash out the drug with aCSF to observe the reversal of the effect.
-
-
Data Analysis:
-
Use spike sorting software to isolate single-unit activity.
-
Calculate the mean firing rate during the baseline period and in the presence of each concentration of ALX-1393.
-
Construct a dose-response curve to determine the IC50 for the suppression of neuronal firing.
-
Visualizations
Caption: Workflow for a patch clamp experiment with this compound.
Caption: Glycinergic synapse and the inhibitory action of ALX-1393.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALX-1393 TFA in Mouse Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ALX-1393 TFA, a selective Glycine Transporter Type 2 (GlyT2) inhibitor, in preclinical mouse models of pain. This document includes detailed protocols for compound administration and relevant behavioral assays, a summary of effective dosages, and a description of the underlying mechanism of action.
Mechanism of Action
ALX-1393 is a selective inhibitor of the Glycine Transporter Type 2 (GlyT2), which is primarily located on presynaptic terminals of glycinergic neurons in the spinal cord and brainstem[1][2]. GlyT2 is responsible for the reuptake of glycine from the synaptic cleft, which terminates the inhibitory signal[1][3]. By inhibiting GlyT2, ALX-1393 increases the concentration of glycine in the synapse, thereby enhancing inhibitory glycinergic neurotransmission[4]. This enhanced inhibition of nociceptive pathways in the spinal cord dorsal horn leads to a reduction in pain perception[5][6]. The analgesic effects of ALX-1393 are mediated through the activation of strychnine-sensitive glycine receptors[3][4]. It is important to note that while ALX-1393 is selective for GlyT2, at higher concentrations, it may also inhibit Glycine Transporter Type 1 (GlyT1)[2][7]. The trifluoroacetic acid (TFA) salt form of ALX-1393 is often used due to its stability[8].
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the effective dosages of ALX-1393 administered in various rodent pain models. It is crucial to note that optimal doses may vary depending on the specific mouse strain, age, and the pain model employed.
| Species | Pain Model | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Mouse | Partial Sciatic Nerve Ligation | Intravenous (i.v.) | 0.01 - 0.1 mg/kg | Attenuation of mechanical allodynia | [9] |
| Mouse | Diabetic Neuropathy | Intravenous (i.v.) | 0.1 mg/kg | Reduction of mechanical allodynia | [9] |
| Mouse | Formalin-induced Pain | Intravenous (i.v.) | 0.1 mg/kg | Reduction of nociceptive behaviors | [9] |
| Rat | Acute Pain (Hot Plate, Paw Pressure) | Intrathecal (i.t.) | 4 - 40 µg | Dose-dependent increase in pain threshold | [3] |
| Rat | Formalin-induced Pain | Intrathecal (i.t.) | 4 - 40 µg | Inhibition of both early and late phase nociceptive behaviors | [3] |
| Rat | Chronic Constriction Injury (CCI) | Intracerebroventricular (i.c.v.) | 25 - 100 µg | Dose-dependent inhibition of mechanical and cold hyperalgesia | [1] |
| Rat | Formalin-induced Pain | Intracerebroventricular (i.c.v.) | 25 - 100 µg | Suppression of the late-phase nociceptive response | [1][8] |
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile syringes and needles (gauge appropriate for the administration route)
Protocol for Intravenous (i.v.) Administration:
-
Calculate the required amount of this compound based on the desired dose and the body weight of the mice.
-
Dissolve the this compound powder in sterile saline to the final desired concentration. Vortex thoroughly to ensure complete dissolution.
-
Administer the solution via the tail vein. The injection volume should typically be around 5-10 µL/g of body weight.
Protocol for Intrathecal (i.t.) Administration: Note: This procedure requires surgical expertise.
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Perform a lumbar puncture between the L5 and L6 vertebrae.
-
Slowly inject a small volume (typically 5-10 µL) of the this compound solution into the intrathecal space.
-
Monitor the animal for recovery from anesthesia.
Behavioral Assays for Pain Assessment
The following are standard protocols for assessing pain-like behaviors in mice. It is recommended to acclimatize the animals to the testing environment before each experiment.
Figure 2: General experimental workflow for assessing the analgesic effects of this compound.
1. Mechanical Allodynia: Von Frey Test
This test measures the withdrawal threshold to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Plexiglas enclosures
Protocol:
-
Place individual mice in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes[10][11].
-
Begin with a filament near the expected withdrawal threshold (e.g., 0.4g or 0.6g)[10][12].
-
Apply the filament to the plantar surface of the hind paw with enough force to cause it to bend, and hold for 1-2 seconds[10].
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold[11]. If there is no response, use the next thicker filament. If there is a response, use the next thinner filament.
-
The pattern of responses is used to calculate the mechanical threshold.
2. Thermal Hyperalgesia: Hot Plate Test
This test measures the latency to respond to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Transparent cylinder to confine the mouse
Protocol:
-
Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C)[13][14].
-
Place the mouse on the hot plate within the transparent cylinder[15][16].
-
Start a timer immediately.
-
Record the latency to the first sign of nociception, such as paw licking, shaking, or jumping[14][17].
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage[13][14].
3. Inflammatory Pain: Formalin Test
This test assesses both acute and tonic pain responses.
Materials:
-
1-5% formalin solution in sterile saline
-
Observation chamber with mirrors for clear visibility
-
Timer
Protocol:
-
Acclimatize the mouse to the observation chamber for 15-30 minutes[5].
-
Inject a small volume (e.g., 10-20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw[5][18].
-
Immediately place the mouse back into the observation chamber and start the timer.
-
Record the amount of time the mouse spends licking, biting, or shaking the injected paw.
-
The test is typically divided into two phases: the early phase (0-5 minutes post-injection) representing acute nociception, and the late phase (15-40 minutes post-injection) reflecting inflammatory pain[5][19][20].
Disclaimer
This document is intended for research purposes only. The provided protocols and dosage information are based on published scientific literature and should be adapted and optimized for specific experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 6. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]
- 7. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Spinal antiallodynia action of glycine transporter inhibitors in neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 11. von Frey test [protocols.io]
- 12. media.jax.org [media.jax.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Hot Plate | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. Hot plate test [panlab.com]
- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 18. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 19. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ALX-1393 TFA side effects on motor function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ALX-1393 TFA in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the trifluoroacetic acid salt form of ALX-1393, a selective inhibitor of the glycine transporter 2 (GlyT2).[1][2] Its primary mechanism is to block the reuptake of glycine in the synaptic cleft, thereby increasing extracellular glycine concentrations. This enhancement of glycinergic neurotransmission is the basis for its investigation in models of pain.[3][4] While selective for GlyT2, it is important to note that ALX-1393 can also inhibit glycine transporter 1 (GlyT1) at higher concentrations (above 0.5–1 μM).[5][6]
Q2: Have motor function side effects been reported with this compound administration?
There are conflicting reports in preclinical literature regarding motor function side effects. Several studies have reported no significant effects on motor performance at therapeutic doses.[3][4][7] For instance, intracerebroventricular (i.c.v.) administration of ALX-1393 in rats did not affect motor performance in the rotarod test.[4] Similarly, continuous subcutaneous infusion over 14 days in rats did not result in observable neuromotor side effects.[3]
However, other studies have documented motor deficits, particularly at higher doses or with specific routes of administration.[8][9] Intrathecal administration of a high dose of ALX-1393 resulted in motor deficits and respiratory depression in a subset of animals.[8] These adverse effects are thought to potentially stem from the inhibition of GlyT1 at high local concentrations.[6]
Q3: What is the relevance of ALX-1393's reversibility and blood-brain barrier penetration to its side effect profile?
ALX-1393 is a reversible inhibitor of GlyT2, which may contribute to minimizing potential motor and respiratory side effects due to a shorter residence time at the target.[5] In contrast, irreversible inhibitors may have a higher risk of on-target toxicity.[6] Additionally, ALX-1393 has been reported to have poor penetration of the blood-brain barrier, with only about 5% of the drug crossing it.[5][6] This pharmacokinetic property could limit the systemic side effects when the compound is administered peripherally.
Troubleshooting Guides
Issue: Unexpected motor deficits observed in experimental animals following this compound administration.
Possible Causes and Troubleshooting Steps:
-
High Local Concentration: The dose and route of administration may be leading to high local concentrations of this compound, potentially causing off-target effects on GlyT1.
-
Recommendation: Consider reducing the dose or exploring a different route of administration that allows for more controlled systemic exposure, such as continuous subcutaneous infusion instead of bolus intrathecal injection.
-
-
Off-Target GlyT1 Inhibition: The observed motor deficits might be due to the inhibition of GlyT1, as similar side effects have been reported for GlyT1 inhibitors.[8][10]
-
Recommendation: If possible, measure the local concentration of this compound to determine if it is within the range known to inhibit GlyT1. Compare the observed phenotype with known effects of selective GlyT1 inhibitors in your experimental model.
-
-
Animal Model Sensitivity: The specific animal strain or species might have a heightened sensitivity to GlyT2 or GlyT1 inhibition.
-
Recommendation: Review the literature for baseline motor performance and sensitivity to CNS-acting agents in your chosen animal model. Consider using a different strain or species if persistent issues arise.
-
Data Summary
Table 1: Summary of Preclinical Studies on ALX-1393 and Motor Function
| Study Reference | Animal Model | Route of Administration | Dose(s) | Observed Effect on Motor Function |
| Barthel et al., 2014[3] | Rat (Wistar) | Continuous Subcutaneous Infusion | Not specified | No neuromotor side effects observed. |
| Takahashi et al., 2015[4] | Rat (Sprague-Dawley) | Intracerebroventricular (i.c.v.) | 25, 50, and 100 µg | Did not affect motor performance. |
| Haranishi et al., 2010[7] | Rat (Sprague-Dawley) | Intrathecal | Up to 40 µg | Did not affect motor function. |
| Hermanns et al., 2008[8] | Rat (Wistar) | Intrathecal | 10, 50, and 100 µg | Motor deficits and respiratory depression in 3 animals at the highest dose. |
| Haranishi et al., 2010 (as cited in Yokoyama et al., 2017)[9] | Not specified | Intrathecal | 60 µg | Motor dysfunction and respiratory depression. |
Experimental Protocols
Rotarod Test for Motor Function Assessment
This protocol is adapted from methodologies described in preclinical studies investigating the motor effects of ALX-1393.[4][7]
-
Apparatus: An automated rotarod apparatus for rats or mice.
-
Acclimation: Acclimate the animals to the experimental room for at least 1 hour before testing.
-
Training:
-
Place the animals on the stationary rod.
-
Gradually increase the rotation speed from 4 to 40 rpm over a 5-minute period.
-
Repeat the training for 3-5 trials with a 15-20 minute inter-trial interval.
-
-
Testing:
-
Administer this compound or vehicle control according to the experimental design.
-
At predetermined time points post-administration, place the animal on the rotarod.
-
Record the latency to fall from the rotating rod. A cutoff time (e.g., 300 seconds) is typically used.
-
Repeat the test for a predetermined number of trials.
-
-
Data Analysis: Compare the latency to fall between the this compound-treated group and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Visualizations
Caption: Mechanism of action of this compound at the synapse.
Caption: Troubleshooting workflow for unexpected motor deficits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Long-term application of glycine transporter inhibitors acts antineuropathic and modulates spinal N-methyl-D-aspartate receptor subunit NR-1 expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycine transporter (GlyT1) inhibitors with reduced residence time increase prepulse inhibition without inducing hyperlocomotion in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
ALX-1393 TFA toxicity and respiratory depression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALX-1393 TFA. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
ALX-1393 is a selective inhibitor of the glycine transporter 2 (GlyT2).[1][2][3] Its trifluoroacetic acid (TFA) salt form is utilized for its stability.[3] GlyT2 is primarily located on presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[1] Its function is to reuptake glycine from the synaptic cleft, thereby terminating the inhibitory signal.[1] By inhibiting GlyT2, ALX-1393 increases the extracellular concentration of glycine, enhancing inhibitory neurotransmission.[1] This mechanism is being explored for its potential therapeutic effects, particularly in pain management.
Q2: What are the known toxicities associated with this compound?
The primary toxicities observed with ALX-1393 are dose-dependent and related to its mechanism of action. At high doses, particularly with intrathecal administration, ALX-1393 can cause significant side effects, including respiratory depression and motor deficits.[4][5] This toxic phenotype is similar to that observed with first-generation GlyT1 inhibitors.[6] It is important to note that the trifluoroacetate (TFA) component itself has very low potential for acute toxicity.[5]
Q3: At what doses have respiratory depression and other adverse effects been observed?
In a rat model of neuropathic pain, intrathecal administration of 100 µg of ALX-1393 resulted in remarkable side effects, including respiratory depression and motor deficits in some of the animals tested.[4][5] Another study also noted major respiratory depression at a dose of 60 μg.[6] It is crucial to perform careful dose-escalation studies to determine the therapeutic window in your specific experimental model.
Q4: Does this compound cross the blood-brain barrier?
ALX-1393 has shown minimal brain penetration.[6] One study reported that only about 5% of the drug crosses the blood-brain barrier.[7][8] This pharmacokinetic property is a critical consideration for experimental design, particularly when comparing systemic versus central administration routes.
Q5: Is the inhibition of GlyT2 by ALX-1393 reversible?
Yes, the inhibition of GlyT2 by ALX-1393 is reversible.[7][8] This is a valuable feature that may minimize motor and respiratory side effects compared to irreversible inhibitors, as it suggests a lower target residence time.[7][8]
Troubleshooting Guides
Issue 1: Unexpected Respiratory Depression or Motor Impairment in Animal Subjects.
-
Possible Cause 1: Dose is too high.
-
Troubleshooting Step: Carefully review your dosing calculations. Compare your current dose to the doses reported in the literature to cause adverse effects (see Table 1). If your dose is at or above the high end of the reported efficacious range or in the range known to cause toxicity, reduce the dose for subsequent experiments.
-
-
Possible Cause 2: Rapid administration.
-
Troubleshooting Step: For intrathecal infusions, ensure a slow and controlled rate of administration. A bolus injection may lead to a transiently high local concentration, increasing the risk of adverse effects.
-
-
Possible Cause 3: Incorrect administration route.
-
Troubleshooting Step: Verify the placement of the intrathecal catheter. Accidental administration into a blood vessel could lead to systemic effects and altered toxicity profiles. Post-mortem verification of catheter placement is recommended.
-
Issue 2: Lack of Efficacy (e.g., no antinociceptive effect).
-
Possible Cause 1: Dose is too low.
-
Troubleshooting Step: Consult the dose-response data from preclinical studies (see Table 1). If your dose is on the lower end, consider a dose-escalation study to determine the minimal effective dose in your model.
-
-
Possible Cause 2: Poor solubility or stability of the compound.
-
Troubleshooting Step: Ensure that this compound is fully dissolved in the vehicle before administration. The free form and hydrochloride salt of ALX-1393 are known to be unstable.[3] Using the TFA salt is recommended for its stability.[3] Prepare solutions fresh for each experiment if there are concerns about stability in your vehicle over time.
-
-
Possible Cause 3: Inappropriate animal model or outcome measure.
-
Troubleshooting Step: Review the literature to ensure that the chosen animal model and behavioral or physiological readouts are appropriate for assessing the effects of GlyT2 inhibition.
-
Data Presentation
Table 1: Dose-Response Data for Intrathecally Administered ALX-1393 in Rats
| Dose (µg) | Effect | Animal Model | Reference |
| 4 | Antinociceptive | Acute Pain Model | [9][10] |
| 10 | Antinociceptive | Neuropathic & Inflammatory Pain | |
| 20 | Antinociceptive | Acute Pain Model | [9][10] |
| 40 | Antinociceptive (without motor impairment) | Acute Pain Model | [9][10] |
| 50 | Antinociceptive | Neuropathic Pain Model | [4][5] |
| 60 | Major Respiratory Depression | Not Specified | [6] |
| 100 | Significant Antinociception | Neuropathic Pain Model | [4][5] |
| 100 | Respiratory Depression & Motor Deficits | Neuropathic Pain Model | [4][5] |
Table 2: In Vitro Inhibitory Activity of ALX-1393
| Target | IC50 | Cell Line | Reference |
| GlyT2 (human) | 12 nM | HEK293 cells | [6] |
| GlyT2 (mouse) | 100 nM | HEK293 cells | [6] |
| GlyT1 (human) | 4 µM | HEK293 cells | [6] |
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Respiratory Depression using Whole-Body Plethysmography (WBP)
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.
-
Animal Acclimation:
-
Acclimate rodents to the WBP chambers for several days before the experiment to reduce stress-related artifacts in respiratory measurements. This involves placing the animals in the chambers for increasing durations each day.
-
-
Baseline Measurement:
-
On the day of the experiment, place the animal in the WBP chamber and allow it to acclimate for at least 30-60 minutes.
-
Record baseline respiratory parameters, including respiratory frequency (breaths/minute), tidal volume (mL), and minute volume (mL/minute), for a stable period (e.g., 15-30 minutes).
-
-
Drug Administration:
-
Remove the animal from the chamber and administer this compound via the desired route (e.g., intrathecal injection).
-
-
Post-Dosing Measurement:
-
Immediately return the animal to the WBP chamber and continuously record respiratory parameters for a predefined period (e.g., 2-4 hours).
-
Monitor the animal closely for any signs of distress.
-
-
Data Analysis:
-
Analyze the changes in respiratory parameters from baseline at different time points after drug administration. A significant decrease in respiratory frequency and/or minute volume is indicative of respiratory depression.
-
Protocol 2: Intrathecal Catheter Implantation in Rats
This is a surgical procedure and must be performed under aseptic conditions with appropriate anesthesia and analgesia, following approved institutional animal care and use committee (IACUC) protocols.
-
Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave the surgical area over the cisterna magna or lumbar region.
-
Secure the animal in a stereotaxic frame or on a surgical board.
-
-
Incision and Catheter Insertion:
-
Make a midline incision to expose the atlanto-occipital membrane or the lumbar vertebrae.
-
Carefully puncture the membrane or the dura between the vertebrae with a fine-gauge needle.
-
Insert a sterile catheter (e.g., PE-10 tubing) into the subarachnoid space and advance it to the desired spinal level.
-
-
Catheter Securement and Closure:
-
Secure the catheter to the surrounding musculature with sutures.
-
Exteriorize the end of the catheter subcutaneously to the dorsal neck region.
-
Close the incision with sutures or staples.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as per your IACUC protocol.
-
Allow the animal to recover for several days before drug administration.
-
Flush the catheter periodically with sterile saline to maintain patency.
-
Mandatory Visualization
Caption: Mechanism of this compound action at a glycinergic synapse.
Caption: General workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. Lumbar Intrathecal Injection of Gene Therapy Vectors for Central Nervous System Targeting in Mice and Rats [jove.com]
- 5. criver.com [criver.com]
- 6. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Glycine Transporter GlyT2 Controls the Dynamics of Synaptic Vesicle Refilling in Inhibitory Spinal Cord Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming ALX-1393 TFA limited solubility
Welcome to the technical support center for ALX-1393 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this selective Glycine Transporter 2 (GlyT2) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the TFA salt form recommended?
A1: ALX-1393 is a selective inhibitor of the Glycine Transporter 2 (GlyT2), which plays a crucial role in regulating glycine levels at inhibitory synapses. The trifluoroacetic acid (TFA) salt form is recommended because the free form and hydrochloride salt of ALX-1393 are susceptible to instability. The TFA salt provides a more stable version of the compound while maintaining equivalent biological activity.[1]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in preclinical research to study the role of GlyT2 in various physiological and pathological processes. It has been notably investigated for its antinociceptive (pain-reducing) effects in animal models of acute, inflammatory, and neuropathic pain.[1][2][3] By inhibiting GlyT2, ALX-1393 increases the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory glycinergic neurotransmission.[4][5]
Q3: How should I store this compound?
A3: For long-term storage, this compound powder should be stored at -20°C in a sealed container, protected from moisture. For stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide: Overcoming Limited Solubility
A significant challenge researchers face with this compound is its limited solubility, particularly in aqueous solutions. The following guide provides detailed protocols and troubleshooting tips to address this issue.
Issue: Difficulty Dissolving this compound
Solution 1: Using Dimethyl Sulfoxide (DMSO)
DMSO is the recommended solvent for preparing stock solutions of this compound.
Detailed Protocol for Dissolving in DMSO:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of newly opened, hygroscopic DMSO to achieve the desired concentration. A common concentration for a stock solution is 100 mg/mL.[6][7]
-
Assisted Dissolution: this compound may not dissolve readily at room temperature. To facilitate dissolution, it is recommended to use ultrasonication and warming. Gently warm the solution to 60°C while sonicating.[6][7]
-
Visual Inspection: Continue this process until the solution is clear and all particulate matter has dissolved.
-
Storage: Once dissolved, store the stock solution as recommended (see FAQ A3).
Troubleshooting Tips for DMSO:
-
Precipitation upon cooling: If the compound precipitates out of solution upon cooling to room temperature, you may need to warm the solution again before use.
-
Hygroscopic DMSO: Ensure you are using a fresh, high-quality grade of DMSO, as absorbed water can significantly impact solubility.[6][7]
Solution 2: Preparing Aqueous Solutions from a DMSO Stock
Directly dissolving this compound in aqueous buffers like PBS is challenging due to its low solubility. Therefore, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer of choice.
Detailed Protocol for Aqueous Dilution:
-
Prepare a Concentrated DMSO Stock: Follow the protocol above to prepare a high-concentration stock solution in DMSO.
-
Serial Dilution: Perform serial dilutions of the DMSO stock into your aqueous buffer to reach the final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to minimize precipitation.
-
Vortexing: Vortex the solution immediately after adding the DMSO stock to ensure rapid and uniform mixing.
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your experimental system, as high concentrations can have off-target effects. Aim to keep the final DMSO concentration as low as possible, typically below 0.5%.
Troubleshooting Tips for Aqueous Solutions:
-
Precipitation upon dilution: If you observe precipitation upon dilution, try using a lower final concentration of this compound. The limited solubility of this compound was noted as a constraining factor in in vivo studies, with one report mentioning a maximum intravenous dose of 10 mg/kg due to this issue.[8]
-
Sonication of final solution: Briefly sonicating the final aqueous solution may help to redissolve any minor precipitates.
Quantitative Solubility Data
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL (196.29 mM) | Requires ultrasonication and warming to 60°C | [6][7] |
| Aqueous Buffers | Limited Solubility | Not specified, but noted as a challenge for in vivo studies | [8] |
Signaling Pathway and Experimental Workflow
GlyT2 Signaling Pathway in Neuropathic Pain
GlyT2 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft into glycinergic neurons. In conditions of neuropathic pain, the inhibitory tone of these neurons can be diminished. By inhibiting GlyT2 with this compound, extracellular glycine levels are increased, leading to enhanced activation of postsynaptic glycine receptors (GlyR). This, in turn, increases chloride influx into the postsynaptic neuron, causing hyperpolarization and a reduction in neuronal excitability, which can alleviate pain signals.[4][5][9]
Caption: GlyT2 signaling pathway in the context of neuropathic pain and its inhibition by this compound.
Experimental Workflow: Formalin Test in Rodents
A common application of this compound is in the formalin test, a model of nociceptive pain in rodents. The test involves injecting formalin into the paw, which elicits a biphasic pain response. The early phase is due to direct activation of nociceptors, while the late phase is associated with inflammation and central sensitization.[10][11][12]
Caption: A typical experimental workflow for evaluating the antinociceptive effects of this compound using the formalin test in rodents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spinal antiallodynia action of glycine transporter inhibitors in neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]
- 10. criver.com [criver.com]
- 11. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing ALX-1393 TFA dose for analgesia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of ALX-1393 TFA for analgesia research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce analgesia?
This compound is the trifluoroacetic acid salt form of ALX-1393, a selective inhibitor of the glycine transporter 2 (GlyT2).[1][2] Its analgesic effect stems from its ability to block the reuptake of glycine in the synaptic cleft of the spinal cord. This increases the extracellular concentration of glycine, enhancing the activation of glycine receptors (GlyRs). The activation of these receptors leads to an inhibitory effect on pain signaling pathways in the dorsal horn of the spinal cord, thus producing analgesia.[3][4]
Q2: Why should I use the TFA salt form of ALX-1393?
The free form and hydrochloride salt of ALX-1393 are prone to instability. The TFA salt form is recommended as it is more stable while maintaining equivalent biological activity.[2]
Q3: What is the selectivity profile of ALX-1393?
ALX-1393 is a potent and selective inhibitor of GlyT2, with an IC50 in the nanomolar range (around 25-31 nM).[4][5] However, it can inhibit the glycine transporter 1 (GlyT1) at higher concentrations (in the low micromolar range).[4][5] This off-target activity at higher doses could contribute to side effects.
Q4: What are the common side effects observed with this compound, and how can they be minimized?
At higher doses, ALX-1393 has been associated with significant side effects, including respiratory depression and motor deficits.[5][6] These adverse effects are a critical consideration in dose optimization. To minimize side effects, it is crucial to perform careful dose-response studies to identify the therapeutic window that provides analgesia without causing toxicity. Starting with lower doses and gradually escalating is a recommended approach. The reversible nature of ALX-1393's binding may help in minimizing these side effects compared to irreversible inhibitors.[4]
Q5: Does ALX-1393 cross the blood-brain barrier?
ALX-1393 has poor brain penetration, with reports indicating that only about 5% of the drug crosses the blood-brain barrier.[4][5] This property is important to consider when choosing the route of administration for your experiments. Direct administration into the central nervous system (e.g., intrathecal) is often used to bypass the blood-brain barrier and achieve effective concentrations at the target site in the spinal cord.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Lack of Analgesic Effect | Sub-therapeutic Dose: The administered dose may be too low to achieve sufficient GlyT2 inhibition. | Consult the dose-response tables below and consider a dose escalation study. Ensure the administration route is appropriate for the experimental model. |
| Inappropriate Pain Model: The effectiveness of ALX-1393 can vary between different pain models (e.g., acute vs. neuropathic). | Review literature to confirm the suitability of ALX-1393 for your specific pain model. The compound has shown more robust effects in the second phase of the formalin test, suggesting efficacy in pain states involving central sensitization.[3][7] | |
| Compound Instability: Improper storage or handling of this compound can lead to degradation. | Store the compound as recommended by the manufacturer. Prepare fresh solutions for each experiment. | |
| Inconsistent Results | Variability in Administration: Inconsistent injection placement, particularly for intrathecal administration, can lead to variable drug delivery. | Ensure proper training and technique for the chosen administration route. Use appropriate controls to verify consistent delivery. |
| Biological Variability: Differences in animal strain, age, or sex can contribute to variability in response. | Standardize your experimental population and include appropriate sample sizes to account for biological variability. | |
| Observed Side Effects (e.g., motor impairment, respiratory distress) | Supratherapeutic Dose: The administered dose is likely too high, leading to off-target effects or excessive GlyT2 inhibition. | Immediately reduce the dose. Refer to the dose-response tables to identify a lower, potentially non-toxic dose. The therapeutic window for ALX-1393 can be narrow.[5] |
| Off-target Effects: At higher concentrations, ALX-1393 can inhibit GlyT1, which may contribute to side effects. | Consider the selectivity profile of ALX-1393 and aim for concentrations that are selective for GlyT2. |
Data Summary Tables
In Vitro Potency of ALX-1393
| Transporter | IC50 | Reference |
| GlyT2 | ~25 - 31 nM | [4][5] |
| GlyT1 | ~4 µM | [5] |
In Vivo Analgesic Efficacy of ALX-1393 (Intrathecal Administration in Rats)
| Pain Model | Dose (µg) | Analgesic Effect | Side Effects | Reference |
| Acute Pain (Hot Plate, Tail Flick, Paw Pressure) | 4, 20, 40 | Dose-dependent antinociception. | No motor impairment up to 40 µg. | [7] |
| Inflammatory Pain (Formalin Test) | 20, 40 | Dose-dependent inhibition of Phase II. 40 µg also inhibited Phase I. | No adverse motor effects at analgesic doses. | [3][7] |
| Neuropathic Pain (Chronic Constriction Injury) | 10, 50, 100 | Significant antinociception only at 100 µg. | Respiratory depression and motor deficits at 100 µg. | [6] |
| Visceral Pain (Bladder Overactivity) | 10 - 30 | Dose-dependent suppression of nociceptive behaviors. | Higher dose (10 µg) strongly suppressed micturition reflex. | [8] |
In Vivo Analgesic Efficacy of ALX-1393 (Other Administration Routes)
| Administration Route | Dose | Species | Pain Model | Analgesic Effect | Reference |
| Intracerebroventricular | 25, 50, 100 µg | Rat | Formalin Test | Suppression of the late-phase response. | [2] |
| Oral | 0.3, 1 mg/kg | Mouse | Cancer-induced Bone Pain | Effective in ameliorating pain-like behaviors. | [3] |
| Subcutaneous (osmotic pump) | 0.2, 2, 20, 200 µg/kg/day | Rat | Chronic Constriction Injury | Dose- and time-dependent reductions in thermal hyperalgesia and mechanical allodynia. | [3] |
| Intravenous | 10 mg/kg | Mouse | N/A | Limited brain penetration. | [5] |
Experimental Protocols
Note: These are generalized protocols based on published studies. Researchers should adapt them to their specific experimental conditions and institutional guidelines.
Formalin Test for Inflammatory Pain
-
Acclimatization: Acclimate rats to the observation chambers for at least 30 minutes before the experiment.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., intrathecal).
-
Formalin Injection: After the appropriate pre-treatment time (e.g., 15 minutes for intrathecal), inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the hind paw.
-
Observation: Immediately place the animal back into the observation chamber and record the total time spent licking or biting the injected paw. Observations are typically divided into two phases: the early phase (0-10 minutes post-injection) and the late phase (10-60 minutes post-injection).[7]
-
Data Analysis: Compare the nociceptive behaviors between the this compound-treated and vehicle-treated groups.
Chronic Constriction Injury (CCI) Model for Neuropathic Pain
-
Surgery: Under anesthesia, expose the sciatic nerve in one hind limb and place loose ligatures around it.
-
Post-operative Recovery: Allow the animals to recover for a set period (e.g., 7-14 days) to allow for the development of neuropathic pain symptoms.
-
Baseline Nociceptive Testing: Measure baseline thermal hyperalgesia (e.g., using a plantar test apparatus) and mechanical allodynia (e.g., using von Frey filaments).
-
This compound Administration: Administer this compound or vehicle.
-
Post-administration Nociceptive Testing: At various time points after administration (e.g., 15, 30, 60, 120, 240 minutes), re-assess thermal and mechanical sensitivity.[6]
-
Data Analysis: Compare the changes in withdrawal latency (thermal) or threshold (mechanical) from baseline between the treated and control groups.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in producing analgesia.
Experimental Workflow
Caption: General experimental workflow for assessing this compound in pain models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
ALX-1393 TFA off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ALX-1393 TFA. The information focuses on potential off-target effects at high concentrations and offers guidance on experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
ALX-1393 is a selective inhibitor of the glycine transporter 2 (GlyT2). The trifluoroacetic acid (TFA) salt form is often used to improve the compound's stability and handling characteristics while maintaining equivalent biological activity.[1] GlyT2 is responsible for the reuptake of glycine into presynaptic terminals in the spinal cord and brainstem, playing a crucial role in modulating inhibitory neurotransmission.
Q2: Are there known off-target effects of ALX-1393, especially at high concentrations?
Yes. While ALX-1393 is selective for GlyT2 at nanomolar concentrations, it can inhibit the glycine transporter 1 (GlyT1) at micromolar concentrations.[2][3] This off-target inhibition of GlyT1 is a critical consideration in experimental design, as it can lead to complex physiological effects.
Q3: What are the potential in vivo side effects of ALX-1393 at high doses?
At high concentrations, ALX-1393 has been associated with significant side effects, including respiratory depression and motor deficits.[4] These adverse effects are thought to be related to the compound's off-target activity and the systemic elevation of glycine levels.
Q4: Is the TFA moiety of this compound toxic?
The trifluoroacetate (TFA) counterion is generally considered to have low acute toxicity.[5] However, it is always good practice to consider the potential effects of the salt form in your experiments, especially in long-term or high-concentration studies.
Troubleshooting Guide
Issue 1: Unexpected or contradictory in vitro results at high concentrations of this compound.
Possible Cause: Off-target inhibition of GlyT1.
Troubleshooting Steps:
-
Confirm Target Selectivity: Determine the IC50 of your batch of this compound for both GlyT1 and GlyT2 using a glycine uptake assay. This will confirm the selectivity window for your experimental system.
-
Dose-Response Curve: Generate a full dose-response curve in your cellular assay to identify the concentration at which off-target effects may become prominent.
-
Use a GlyT1-Selective Inhibitor: As a control, use a well-characterized GlyT1-selective inhibitor to dissect the contribution of GlyT1 inhibition in your experimental observations.
Issue 2: In vivo experiments show severe adverse effects like respiratory depression or motor impairment.
Possible Cause: High local concentration of ALX-1393 leading to off-target effects and systemic toxicity.
Troubleshooting Steps:
-
Re-evaluate Dosing Regimen: If possible, lower the dose of this compound to a range where it is selective for GlyT2.
-
Monitor Physiological Parameters: Implement continuous monitoring of respiratory rate and motor function to establish a clear dose-dependent relationship with the observed side effects.
-
Consider Alternative Delivery Routes: For central nervous system targets, direct administration (e.g., intrathecal) may achieve therapeutic concentrations with lower systemic exposure, though this can also lead to high local concentrations and toxicity.[2][4]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of ALX-1393
| Target | IC50 | Species | Assay System | Reference |
| GlyT2 | ~12-31 nM | Human, Mouse | [3H]glycine uptake in HEK293 or COS7 cells | [2][3] |
| GlyT1 | ~4 µM | Human | [3H]glycine uptake in HEK293 cells | [2] |
Experimental Protocols
Protocol 1: [3H]Glycine Uptake Assay for GlyT1 and GlyT2
This protocol is a synthesized method for determining the inhibitory activity of ALX-1393 on GlyT1 and GlyT2.
Materials:
-
HEK293 cells stably expressing human GlyT1 or GlyT2
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Henseleit buffer (KHB)
-
[3H]Glycine
-
This compound
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HEK293 cells expressing either GlyT1 or GlyT2 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Seed cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in KHB.
-
Assay: a. Wash the cells twice with warm KHB. b. Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-20 minutes at 37°C. c. Initiate glycine uptake by adding KHB containing a final concentration of [3H]glycine (e.g., 10 nM) and the corresponding concentration of this compound. d. Incubate for 10-15 minutes at 37°C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold KHB. f. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). g. Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 2: In Vivo Assessment of Motor Coordination using the Rotarod Test
Materials:
-
Rotarod apparatus
-
Experimental animals (e.g., rats or mice)
-
This compound
-
Vehicle control
Procedure:
-
Acclimation and Training: a. Acclimate the animals to the testing room for at least 30 minutes before the first session. b. Train the animals on the rotarod at a constant, low speed (e.g., 4-5 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to the experiment.
-
Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each animal. The rotarod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Drug Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, intravenous).
-
Post-treatment Testing: At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the animals back on the rotarod and measure the latency to fall.
-
Data Analysis: Compare the latency to fall between the this compound-treated group and the vehicle control group using appropriate statistical tests.
Protocol 3: Monitoring Respiratory Depression in Rodents
Materials:
-
Whole-body plethysmography chamber or pulse oximeter
-
Experimental animals (e.g., rats)
-
This compound
-
Vehicle control
Procedure:
-
Acclimation: Acclimate the animals to the plethysmography chamber or the pulse oximetry collar for several days before the experiment to minimize stress-induced respiratory changes.
-
Baseline Measurement: Record the baseline respiratory rate (breaths per minute) and oxygen saturation for each animal for a stable period (e.g., 15-30 minutes).
-
Drug Administration: Administer a high dose of this compound or vehicle control.
-
Continuous Monitoring: Continuously monitor the respiratory rate and oxygen saturation for a predefined period post-administration.
-
Data Analysis: Analyze the changes in respiratory parameters over time and compare the effects of this compound to the vehicle control.
Visualizations
Caption: Concentration-dependent inhibition of GlyT1 and GlyT2 by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biomed-easy.com [biomed-easy.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with ALX-1393 TFA blood-brain barrier penetration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ALX-1393 TFA, with a focus on issues related to its penetration of the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary limitation for CNS applications?
A1: ALX-1393 is a selective and reversible inhibitor of the glycine transporter 2 (GlyT2). The trifluoroacetic acid (TFA) salt is a stable form of the compound with equivalent biological activity.[1] The primary limitation of ALX-1393 for central nervous system (CNS) applications is its minimal penetration of the blood-brain barrier.[2]
Q2: How poor is the blood-brain barrier penetration of ALX-1393?
A2: Studies have shown that ALX-1393 has very low brain penetration. Following intravenous administration in mice, the free brain-to-plasma concentration ratio was found to be less than 0.05 after 60 minutes.[2] Another report suggests that only about 5% of the drug crosses the blood-brain barrier.[3] This low permeability is a significant challenge, as the concentration of ALX-1393 in the brain may not reach the necessary levels to effectively inhibit GlyT2.[2]
Q3: Why does ALX-1393 have such limited BBB penetration?
A3: The poor brain penetration of ALX-1393 is attributed to its amino acidic structure.[2] Generally, small, lipophilic molecules are more likely to passively diffuse across the BBB. The polar nature of amino acids can hinder this process.
Q4: Does the TFA salt formulation of ALX-1393 improve its BBB penetration?
A4: The TFA salt form of ALX-1393 is recommended for its stability compared to the free form or hydrochloride salt.[1] However, there is no evidence to suggest that the TFA salt improves the inherent ability of ALX-1393 to cross the blood-brain barrier. The fundamental issue lies with the physicochemical properties of the parent molecule.
Q5: How have researchers studied the CNS effects of ALX-1393 despite its poor BBB penetration?
A5: To bypass the blood-brain barrier, many studies have employed direct administration of ALX-1393 into the central nervous system. This includes methods such as intrathecal (i.t.) or intracerebroventricular (i.c.v.) injections.[4][5] These techniques allow for the investigation of the pharmacological effects of ALX-1393 on CNS targets without the confounding factor of poor brain penetration.
Troubleshooting Guide
Issue: Inconsistent or lack of efficacy of systemically administered this compound in CNS models.
This is a common issue directly related to the poor blood-brain barrier penetration of ALX-1393. Below are troubleshooting steps and alternative approaches.
1. Confirm Compound Stability and Formulation:
-
Ensure you are using the stable TFA salt form of ALX-1393.[1]
-
Prepare fresh solutions for each experiment, as the stability of ALX-1393 in solution over time may vary.
2. Assess Brain Penetration in Your Model:
-
If you have the analytical capabilities, it is crucial to measure the brain and plasma concentrations of ALX-1393 in your experimental animals after systemic administration. This will confirm the extent of BBB penetration in your specific model and conditions.
3. Consider Alternative Administration Routes:
-
For proof-of-concept studies on CNS targets, consider direct administration routes such as intracerebroventricular (i.c.v.) or intrathecal (i.t.) injections. This will bypass the BBB and help determine if the lack of efficacy is due to poor brain exposure or other factors.
4. Explore Strategies to Enhance CNS Delivery:
-
While challenging, several strategies can be explored to improve the brain penetration of molecules like ALX-1393. These are generally research-intensive approaches:
-
Prodrug Approach: Modify the ALX-1393 molecule to create a more lipophilic prodrug that can cross the BBB and then be converted to the active compound within the CNS.
-
Formulation with Permeability Enhancers: Investigate the use of formulation strategies that can transiently increase the permeability of the BBB.
-
Nanoparticle-based Delivery: Encapsulating ALX-1393 in nanoparticles can be a potential strategy to facilitate its transport across the BBB.
-
Data Presentation
Table 1: Pharmacokinetic Properties of ALX-1393
| Parameter | Value | Species | Administration Route | Time Point | Reference |
| Free Brain/Plasma Ratio | < 0.05 | Mouse | Intravenous (i.v.) | 60 minutes | [2] |
| BBB Crossing | ~5% | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocols
Protocol 1: Assessment of Brain Penetration via Intravenous Administration
This protocol is based on the methodology described for determining the brain-to-plasma concentration ratio of ALX-1393.
-
Animal Model: Use appropriate rodent models (e.g., mice).
-
Compound Administration: Administer this compound intravenously (i.v.) at a specified dose (e.g., 1 and 10 mg/kg as used in a cited study).[2]
-
Sample Collection: At a defined time point post-administration (e.g., 60 minutes), collect blood and brain samples.[2]
-
Sample Processing:
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
-
Bioanalysis:
-
Extract ALX-1393 from both plasma and brain homogenates.
-
Quantify the concentration of ALX-1393 in both sample types using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Calculation: Determine the brain-to-plasma concentration ratio by dividing the concentration of ALX-1393 in the brain by its concentration in the plasma. To determine the free (unbound) ratio, the fraction of unbound drug in both brain and plasma needs to be measured, typically through equilibrium dialysis.
Visualizations
Caption: Workflow for assessing this compound brain penetration.
Caption: Factors influencing blood-brain barrier penetration.
References
minimizing experimental variability with ALX-1393 TFA
Welcome to the technical support center for ALX-1393 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing experimental variability and addressing common issues encountered when working with this selective GlyT2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is this form recommended?
A1: ALX-1393 is a selective inhibitor of the glycine transporter 2 (GlyT2). The trifluoroacetic acid (TFA) salt form (this compound) is recommended because the free form and hydrochloride salt of ALX-1393 are susceptible to instability.[1] The TFA salt provides enhanced stability while maintaining equivalent biological activity.[1]
Q2: What is the mechanism of action of ALX-1393?
A2: ALX-1393 is a reversible and noncompetitive inhibitor of GlyT2.[2] GlyT2 is responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons. By inhibiting GlyT2, ALX-1393 increases the extracellular concentration of glycine, thereby enhancing inhibitory glycinergic neurotransmission. This mechanism is of interest for studying pain pathways and other neurological processes.
Q3: What are the known off-target effects of ALX-1393?
A3: While ALX-1393 is selective for GlyT2, it can inhibit the glycine transporter 1 (GlyT1) at higher concentrations, typically in the low micromolar range.[3] It is crucial to use the lowest effective concentration to maintain selectivity for GlyT2.
Q4: What is the solubility of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (196.29 mM). To achieve this, ultrasonic agitation, warming, and heating to 60°C may be necessary. It is important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[4]
Q5: How should this compound be stored?
A5: Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | See manufacturer's recommendations | Sealed storage, away from moisture.[4] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Sealed storage, away from moisture.[5] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Sealed storage, away from moisture.[5] |
Troubleshooting Guides
Issue 1: High Variability in In Vitro Assay Results
High variability in in vitro assays, such as glycine uptake assays, can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Concentration | - Ensure complete dissolution of this compound in high-quality, anhydrous DMSO. - Prepare fresh dilutions from a concentrated stock solution for each experiment. - Vortex dilutions thoroughly before adding to the assay medium. |
| Fluctuations in Sodium Ion Concentration | - The inhibitory potency of ALX-1393 is dependent on the sodium ion concentration.[3] - Strictly control the NaCl concentration in all buffers and media used in the assay. Prepare a large batch of buffer for the entire experiment. - A decrease in extracellular sodium concentration can lead to a reduction in the inhibitory potency of ALX-1393.[3] |
| Cell Health and Density | - Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. - Visually inspect cells for any signs of stress or contamination before starting the assay. |
| Lot-to-Lot Variability of this compound | - If you suspect lot-to-lot variability, test new lots against a previously validated lot using a standardized experimental protocol. - Run a full dose-response curve to compare the IC50 values between lots. |
| Inconsistent Incubation Times | - Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of compounds and substrates. - Precisely time all incubation steps. |
Issue 2: Compound Precipitation in Aqueous Solutions
This compound has limited aqueous solubility, and precipitation can be a significant issue.
| Potential Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility Limit | - Prepare the final working concentration by diluting a high-concentration DMSO stock solution into the aqueous assay buffer. - Ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all conditions. - Perform a solubility test by preparing the highest intended concentration in the assay buffer and visually inspecting for precipitation after a relevant incubation period. |
| Buffer Composition | - Certain buffer components can affect the solubility of small molecules. If precipitation is observed, consider evaluating slight modifications to the buffer pH or composition, while being mindful of the impact on cellular health and transporter activity. |
| Temperature Effects | - Prepare dilutions in buffer at room temperature or 37°C, depending on your experimental protocol, as temperature can affect solubility. |
Experimental Protocols
Key Experiment: In Vitro Glycine Uptake Assay
This protocol is a representative method for measuring the inhibitory activity of this compound on GlyT2 expressed in a heterologous system.
1. Cell Culture and Transfection:
-
Culture HEK293 or COS7 cells in appropriate media.
-
Transiently transfect cells with a plasmid encoding human GlyT2. Use a standard transfection reagent and follow the manufacturer's protocol.
-
Plate the transfected cells into 24- or 48-well plates and allow them to express the transporter for 24-48 hours.
2. Preparation of Solutions:
-
Assay Buffer (HEPES-Buffered Saline - HBS): 150 mM NaCl, 10 mM HEPES, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 10 mM glucose, pH adjusted to 7.4 with Tris.
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
[³H]glycine Working Solution: Prepare a solution of [³H]glycine and unlabeled glycine in HBS to achieve the desired final concentration (e.g., 10 µM). The specific activity should be optimized for your experimental setup.
3. Assay Procedure: a. Wash the cells twice with pre-warmed HBS. b. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in HBS for 10-20 minutes at 37°C. c. Initiate the glycine uptake by adding the [³H]glycine working solution (containing the corresponding concentration of this compound or vehicle). d. Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of glycine uptake. e. Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBS. f. Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). g. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-selective inhibitor or in mock-transfected cells) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Extracellular Loops 2 and 4 of GLYT2 Are Required for N-Arachidonylglycine Inhibition of Glycine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: ALX-1393 TFA Stability for Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ALX-1393 TFA in solution for long-term experiments. The information is presented in a question-and-answer format to directly address common issues and concerns.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO, as the presence of water can affect the solubility and stability of the compound.
Q2: What are the recommended storage conditions and stability for this compound stock solutions in DMSO?
A2: For long-term storage, it is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles. The stability of this compound in DMSO under different storage conditions is summarized below.
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q3: Is the trifluoroacetic acid (TFA) salt of ALX-1393 stable?
A3: Yes, the TFA salt of ALX-1393 is reported to be more stable than the free form or the hydrochloride salt of the compound.
Q4: Can I store this compound in aqueous solutions or cell culture media for long periods?
A4: There is limited publicly available data on the long-term stability of this compound in aqueous solutions or complex biological media. The stability of the compound in your specific experimental buffer or cell culture medium should be validated. It is generally recommended to prepare fresh dilutions from a frozen DMSO stock solution for each experiment.
Q5: What are the potential signs of this compound degradation?
A5: Degradation of this compound may not be visually apparent. A decrease in the biological activity of the compound in your assay over time is a primary indicator of potential degradation. Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are required to quantitatively assess the purity and identify potential degradation products.
Troubleshooting Guide
Issue 1: I am observing a decrease in the inhibitory effect of this compound in my long-term cell culture experiment.
-
Possible Cause 1: Compound Degradation. this compound may not be stable in your cell culture medium at 37°C for the duration of your experiment.
-
Troubleshooting Step: Perform a stability study of this compound in your specific cell culture medium. This involves incubating the compound in the medium at 37°C for different time points (e.g., 0, 24, 48, 72 hours) and then analyzing the remaining concentration of the active compound using a validated analytical method like HPLC or LC-MS/MS.
-
Solution: If significant degradation is observed, you may need to replenish the compound by performing partial or complete media changes with freshly diluted this compound at regular intervals throughout your experiment.
-
-
Possible Cause 2: Interaction with Media Components. Components of your cell culture medium (e.g., serum proteins) may bind to this compound, reducing its effective concentration.
-
Troubleshooting Step: Review the literature for potential interactions of similar compounds with serum proteins. You can experimentally assess this by comparing the efficacy of the inhibitor in serum-free versus serum-containing media in a short-term assay.
-
-
Possible Cause 3: Cellular Metabolism. The cells in your culture may be metabolizing this compound over time, leading to a decrease in its intracellular concentration.
-
Troubleshooting Step: This can be investigated using metabolic stability assays, which typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its depletion over time.
-
Issue 2: My this compound stock solution in DMSO appears cloudy or has precipitates after thawing.
-
Possible Cause 1: Low Solubility at Room Temperature. The compound may have come out of solution upon thawing.
-
Troubleshooting Step: Gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound completely before use.
-
-
Possible Cause 2: Water Contamination. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound.
-
Troubleshooting Step: Ensure that you are using anhydrous DMSO and that the stock solution vials are tightly sealed. When preparing aliquots, work in a dry environment.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Dispense the stock solution into small-volume, airtight aliquots (e.g., in amber glass vials or polypropylene tubes).
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Workflow for Assessing this compound Stability in Experimental Media
This protocol outlines a general procedure to determine the stability of this compound in a specific aqueous medium (e.g., cell culture medium, buffer).
-
Preparation of Test Solution: Dilute the this compound DMSO stock solution into the experimental medium to the final working concentration.
-
Incubation: Incubate the test solution at the desired experimental temperature (e.g., 37°C for cell culture experiments).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The initial time point (t=0) serves as the baseline.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analytical Method: Analyze the concentration of this compound in each sample using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS. A stability-indicating method is one that can separate the intact drug from its degradation products.
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time. This will provide an indication of the compound's stability under the tested conditions.
Visualizations
Caption: Workflow for assessing this compound stability.
As ALX-1393 is a glycine transporter type 2 (GlyT2) inhibitor and does not directly modulate a signaling pathway in the traditional sense (e.g., a kinase cascade), a diagram illustrating its mechanism of action is more appropriate.
Caption: Mechanism of this compound action.
Technical Support Center: The Impact of Trifluoroacetic Acid (TFA) on ALX-1393 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of ALX-1393, with a specific focus on the implications of its trifluoroacetic acid (TFA) salt form in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Is the TFA salt of ALX-1393 suitable for in vivo experiments?
A: Yes, the trifluoroacetic acid (TFA) salt of ALX-1393 is not only suitable but is the recommended form for in vivo studies. The free form and the hydrochloride salt of ALX-1393 have been reported to be susceptible to instability. The TFA salt form provides enhanced stability while maintaining equivalent biological activity as a selective GlyT2 inhibitor[1][2].
Q2: Are there any potential confounding effects of the TFA counter-ion itself in my experiments?
A: It is a critical consideration for researchers to be aware that trifluoroacetate is not biologically inert. Studies have shown that TFA can act as an allosteric modulator of glycine receptors, which are central to the mechanism of action of ALX-1393[3][4]. This means that at certain concentrations, TFA could potentially enhance glycine receptor function, which might introduce experimental variability or lead to misinterpretation of results[3][4]. Therefore, appropriate control experiments are highly recommended.
Q3: What are the known side effects of ALX-1393 observed in in vivo studies?
A: At higher doses, ALX-1393 administered intrathecally has been associated with significant side effects, including motor dysfunction and respiratory depression[5][6]. However, it has also been shown to have antinociceptive effects at doses that do not affect motor function[7][8]. Researchers should carefully determine the therapeutic window for their specific experimental model.
Q4: What is the blood-brain barrier penetration of ALX-1393?
A: ALX-1393 has shown minimal brain penetration. One study reported that the free brain-to-plasma concentration ratio was less than 0.05 after 60 minutes of intravenous administration in mice[5]. This is a crucial factor to consider for studies targeting the central nervous system and may necessitate direct administration methods like intrathecal or intracerebroventricular injections.
Q5: Should I remove TFA from my ALX-1393 sample?
A: Unlike for many other synthetic peptides where TFA removal is advised to avoid biological interference, for ALX-1393, the TFA salt is the recommended stable form[1][2][9]. Attempting to remove TFA could lead to compound instability. Instead of removal, researchers should account for potential TFA effects through robust experimental design, including appropriate vehicle controls.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Variability in experimental results between batches of ALX-1393 TFA. | The amount of residual TFA can vary between synthesis batches, potentially influencing biological activity. | Quantify the TFA content in each batch if possible. Always run a vehicle control containing a comparable concentration of TFA to that present in your ALX-1393 solution. |
| Unexpected potentiation of glycinergic signaling at low ALX-1393 concentrations. | The TFA counter-ion may be acting as an allosteric modulator of glycine receptors, enhancing their activity independently of GlyT2 inhibition.[3][4] | Perform control experiments with sodium trifluoroacetate alone to assess the direct effects of the counter-ion on your specific assay. |
| Limited efficacy with systemic administration. | ALX-1393 exhibits poor blood-brain barrier penetration.[5] | For central nervous system targets, consider direct administration routes such as intrathecal or intracerebroventricular injection.[7][8] |
| Compound precipitation in formulation. | ALX-1393 has limited solubility.[5] | Carefully consider the formulation vehicle. Ensure the pH and composition of the vehicle are optimized for ALX-1393 solubility. |
| Observed toxicity or adverse events at higher doses. | ALX-1393 has a reported narrow therapeutic window, with motor and respiratory side effects at higher doses.[5][6] | Conduct a dose-response study to identify the minimal effective dose with an acceptable safety profile for your animal model. |
Quantitative Data Summary
Table 1: In Vitro Activity of ALX-1393
| Target | Assay | IC₅₀ | Reference |
| GlyT2 | [³H]glycine uptake in COS7 cells | 31 ± 2.7 nM | [10] |
| GlyT2 | [³H]glycine uptake in HEK293 cells | ~25 nM | [5] |
| GlyT1 | [³H]glycine uptake in HEK293 cells | Low µM range | [5][10] |
Table 2: In Vivo Administration and Efficacy of ALX-1393
| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| Rat Acute Pain | Intrathecal | 4, 20, 40 µg | Dose-dependent antinociceptive effects on thermal and mechanical stimulation. | [7] |
| Rat Inflammatory and Neuropathic Pain | Intracerebroventricular | 25, 50, 100 µg | Suppressed late-phase response in formalin test; inhibited mechanical and cold hyperalgesia. | [8] |
| Normal Rats | Intracerebroventricular | 25, 50, 100 µg | Did not affect motor performance. | [8] |
| Mice | Intravenous | 1 and 10 mg/kg | Minimal brain penetration. | [5] |
Experimental Protocols
Protocol 1: Glycine Uptake Inhibition Assay
-
Cell Culture: Culture HEK293 or COS7 cells expressing recombinant human GlyT2.
-
Compound Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO or water). Create a dilution series to achieve final assay concentrations.
-
Assay Procedure:
-
Plate cells in a suitable multi-well format and allow them to adhere.
-
Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with varying concentrations of ALX-1393 or vehicle control for a specified time (e.g., 15-30 minutes).
-
Initiate glycine uptake by adding a solution containing [³H]glycine at a concentration near its Kₘ.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each ALX-1393 concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Antinociception Study (Rat Formalin Test)
-
Animal Model: Use male Sprague-Dawley rats.
-
Drug Administration: For intracerebroventricular (i.c.v.) administration, implant a guide cannula into the right lateral ventricle of the rats. Administer this compound (e.g., 25, 50, 100 µg) or vehicle i.c.v.[8]
-
Nociceptive Testing:
-
After a set pre-treatment time, inject a dilute formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the number of flinches and the cumulative time spent licking the injected paw.
-
Observations are typically divided into two phases: the early phase (0-5 minutes post-formalin) and the late phase (15-60 minutes post-formalin).
-
-
Data Analysis: Compare the nociceptive behaviors (flinching, licking time) between the ALX-1393-treated groups and the vehicle control group for both phases. Statistical analysis (e.g., ANOVA) is used to determine significance.
Visualizations
Caption: Mechanism of ALX-1393 action at a glycinergic synapse.
Caption: Potential confounding effect of TFA in ALX-1393 experiments.
Caption: A typical workflow for an in vivo study with ALX-1393.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of Glycine Transporter Inhibitors: ALX-1393 TFA vs. ALX5407
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two widely used glycine transporter (GlyT) inhibitors: ALX-1393 TFA, a selective inhibitor of glycine transporter 2 (GlyT2), and ALX5407, a potent and selective inhibitor of glycine transporter 1 (GlyT1). This document summarizes key quantitative data, outlines experimental methodologies for assessing selectivity, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction
Glycine transporters play a crucial role in regulating glycine concentrations in the central nervous system, thereby modulating both inhibitory glycinergic neurotransmission and excitatory glutamatergic neurotransmission via N-methyl-D-aspartate receptors (NMDARs). Their distinct localization and function make them attractive therapeutic targets for a variety of neurological and psychiatric disorders. This compound and ALX5407 are instrumental research tools for dissecting the physiological roles of GlyT2 and GlyT1, respectively. Understanding their selectivity is paramount for the accurate interpretation of experimental results and for the development of novel therapeutics with improved target specificity.
Quantitative Selectivity Profile
The selectivity of this compound and ALX5407 is primarily defined by their inhibitory potency (IC50) against their intended target versus off-target transporters, particularly the other glycine transporter subtype.
| Compound | Primary Target | IC50 (Primary Target) | Off-Target | IC50 (Off-Target) | Selectivity Ratio (approx.) |
| This compound | GlyT2 | 12-31 nM[1][2][3] | GlyT1 | ~1.8-4 µM[1][2][3] | ~129 - 150-fold |
| ALX5407 | GlyT1 | 3 nM[4][5][6][7][8] | GlyT2 | >100 µM[5][8] | >33,333-fold |
Note: Selectivity ratio is calculated as (IC50 for off-target) / (IC50 for primary target).
ALX5407 exhibits remarkable selectivity for GlyT1, with a potency in the low nanomolar range and virtually no activity at GlyT2 at concentrations up to 100 µM[5][8]. It has also been reported to have little or no activity at other neurotransmitter transporters[4].
This compound is a potent inhibitor of GlyT2, with reported IC50 values in the low nanomolar range. While it is highly selective for GlyT2 over GlyT1, it does exhibit inhibitory activity at GlyT1 at micromolar concentrations[1][2].
Signaling Pathways and Mechanism of Action
Both this compound and ALX5407 act by blocking the reuptake of glycine from the synaptic cleft, thereby increasing extracellular glycine concentrations. However, their differing targets lead to distinct downstream effects.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize this compound and ALX5407.
[³H]Glycine Uptake Assay
This assay directly measures the functional activity of glycine transporters and is a primary method for determining the inhibitory potency (IC50) of compounds.
Detailed Protocol:
-
Cell Culture:
-
HEK293 or COS7 cells stably or transiently expressing human or rodent GlyT1 or GlyT2 are cultured in appropriate media (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Cells are seeded into 96-well plates at a density that allows for a confluent monolayer on the day of the assay.
-
-
Assay Buffer:
-
Prepare a Krebs-Ringer-HEPES (KRH) buffer containing (in mM): 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, and 5.6 glucose, pH adjusted to 7.4.
-
-
Inhibition Assay:
-
On the day of the assay, remove the culture medium and wash the cells twice with KRH buffer.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound or ALX5407) or vehicle for 10-20 minutes at room temperature.
-
Initiate the uptake by adding KRH buffer containing a fixed concentration of [³H]glycine (e.g., 10-50 nM).
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature, ensuring the uptake is in the linear range.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
-
Detection and Analysis:
-
Lyse the cells with a scintillation cocktail or a suitable lysis buffer.
-
Measure the radioactivity in each well using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known non-selective GlyT inhibitor (e.g., sarcosine).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
Electrophysiological Assessment of GlyT Activity
Whole-cell patch-clamp recording can be used to measure the currents associated with glycine transport, providing a functional readout of transporter activity and its inhibition.
Detailed Protocol:
-
Cell Preparation:
-
Cells expressing GlyT1 or GlyT2 are plated on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2. Cesium is used to block potassium channels.
-
-
Recording Procedure:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply glycine (e.g., 100 µM) to the external solution to evoke an inward current mediated by the glycine transporter.
-
After establishing a stable baseline glycine-evoked current, co-apply varying concentrations of the inhibitor (this compound or ALX5407) with glycine.
-
-
Data Analysis:
-
Measure the peak amplitude of the glycine-evoked current in the absence and presence of the inhibitor.
-
Construct a concentration-response curve and calculate the IC50 value for the inhibition of the transporter-mediated current.
-
Logical Relationship of Selectivity Assessment
The determination of a compound's selectivity is a multi-step process that integrates data from various experimental approaches.
Conclusion
This compound and ALX5407 are highly selective inhibitors for GlyT2 and GlyT1, respectively, making them invaluable tools for neuroscience research. ALX5407, in particular, demonstrates exceptional selectivity for GlyT1. While this compound is also highly selective, its potential for off-target effects on GlyT1 at higher concentrations should be considered in experimental design and data interpretation. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of the selectivity of these and other novel glycine transporter inhibitors.
References
- 1. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays | Semantic Scholar [semanticscholar.org]
- 2. homepages.gac.edu [homepages.gac.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into glycine reuptake inhibition | bioRxiv [biorxiv.org]
Validating the Effects of ALX-1393 TFA: A Comparative Guide with Strychnine
For researchers and professionals in drug development, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative framework for validating the effects of ALX-1393 TFA, a glycine transporter inhibitor, by using strychnine, a classic glycine receptor antagonist. While no direct comparative studies have been published, this guide outlines how strychnine can be employed to confirm the glycinergic pathway modulation by this compound based on their opposing mechanisms of action.
Introduction to this compound and Strychnine
This compound is a selective inhibitor of the glycine transporter 2 (GlyT2), and to a lesser extent, glycine transporter 1 (GlyT1).[1][2][3] Glycine transporters are responsible for the reuptake of glycine from the synaptic cleft, thereby terminating its neurotransmitter action.[4][5] By inhibiting GlyT2, this compound increases the concentration of glycine in the synaptic cleft, enhancing inhibitory neurotransmission.[1][6] This mechanism is the basis for its potential therapeutic effects, such as in the management of pain.[1][2]
Strychnine, a well-characterized neurotoxin, acts as a competitive antagonist of the ionotropic glycine receptor (GlyR).[7][8][9] It binds to the same site as glycine on the receptor but does not activate the channel, thereby blocking the inhibitory effects of glycine.[8][10] This disinhibition leads to hyperexcitability and convulsions.[9][11]
Comparative Analysis
The distinct mechanisms of this compound and strychnine on the glycinergic system allow for a powerful validation strategy. This compound is expected to enhance the effects of glycine, while strychnine is expected to block them. Therefore, the physiological or cellular effects induced by this compound should be attenuated or abolished by the co-administration of strychnine.
| Feature | This compound | Strychnine |
| Primary Target | Glycine Transporter 2 (GlyT2)[1][2][6] | Glycine Receptor (GlyR)[7][8][9] |
| Mechanism of Action | Inhibits glycine reuptake from the synapse[3] | Competitively antagonizes the glycine binding site on the GlyR[8][10] |
| Effect on Synaptic Glycine | Increases synaptic glycine concentration | No direct effect on glycine concentration |
| Effect on Glycinergic Neurotransmission | Enhances inhibitory postsynaptic potentials (IPSPs) | Blocks inhibitory postsynaptic potentials (IPSPs) |
| Expected Physiological Effect | Antinociceptive, potential for respiratory depression at high doses[1][3] | Convulsant, muscle spasms[9][11] |
Experimental Protocols
To validate the glycinergic effects of this compound using strychnine, a combination of in vitro assays can be employed.
Glycine Uptake Assay
This assay directly measures the inhibitory effect of this compound on glycine transporters.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human GlyT2 are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
The cells are washed with a buffer solution.
-
Cells are incubated with varying concentrations of this compound.
-
A solution containing a known concentration of radiolabeled glycine (e.g., [³H]glycine) is added to each well.
-
After a short incubation period, the uptake is stopped by washing with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The amount of radiolabeled glycine taken up by the cells is plotted against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).
Electrophysiological Recordings
This method assesses the functional consequences of this compound and its blockade by strychnine on neuronal activity.
-
Slice Preparation: Brainstem or spinal cord slices containing glycinergic neurons are prepared from rodents.
-
Whole-Cell Patch-Clamp Recording:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron.
-
The membrane patch is ruptured to allow electrical access to the cell's interior.
-
The neuron is held at a specific membrane potential, and glycine-mediated inhibitory postsynaptic currents (IPSCs) are recorded.
-
-
Drug Application:
-
A baseline of spontaneous or evoked IPSCs is recorded.
-
This compound is applied to the slice, which is expected to increase the amplitude and/or duration of the IPSCs.
-
Strychnine is then co-applied with this compound. If the effects of this compound are mediated by glycine receptors, strychnine should reverse the enhancement of IPSCs.
-
-
Data Analysis: The amplitude, frequency, and decay kinetics of IPSCs are measured and compared across the different experimental conditions.
Visualizing the Mechanisms and Workflow
Glycinergic Synapse and Drug Targets
Caption: Mechanism of action of this compound and Strychnine at a glycinergic synapse.
Experimental Workflow for Validation
Caption: Logical workflow for validating this compound effects using strychnine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALX-1393 | GlyT | TargetMol [targetmol.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine - Wikipedia [en.wikipedia.org]
- 10. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycine potentiates strychnine-induced convulsions: role of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ALX-1393 TFA in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ALX-1393 TFA, a selective glycine transporter 2 (GlyT2) inhibitor, with other relevant compounds in preclinical models of neuropathic pain. The information is compiled from various studies to assist researchers in evaluating its potential as a therapeutic agent.
Mechanism of Action: Enhancing Glycinergic Inhibition
Neuropathic pain is often characterized by a reduction in inhibitory signaling in the spinal cord. Glycine is a primary inhibitory neurotransmitter in the spinal cord, and its levels in the synaptic cleft are regulated by glycine transporters (GlyTs). This compound is a selective inhibitor of GlyT2, which is primarily located on presynaptic terminals of glycinergic neurons. By blocking GlyT2, this compound increases the concentration of glycine in the synaptic cleft, thereby enhancing the activation of postsynaptic glycine receptors (GlyRs). This leads to an increased inhibitory tone, which helps to alleviate the hyperexcitability of neurons associated with neuropathic pain.[1][2][3]
Efficacy in Preclinical Neuropathic Pain Models
The analgesic effects of this compound have been evaluated in several rodent models of neuropathic pain, primarily the Chronic Constriction Injury (CCI) model and the partial sciatic nerve ligation model. Its performance is often compared to other GlyT inhibitors, such as the GlyT2 inhibitor ORG25543 and the GlyT1 inhibitor ALX5407.
Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in attenuating mechanical allodynia and thermal hyperalgesia, two common symptoms of neuropathic pain.
Table 1: Efficacy in the Chronic Constriction Injury (CCI) Model in Rats
| Compound | Target | Route of Administration | Dose (µg) | Effect on Mechanical Allodynia (Paw Withdrawal Threshold) | Effect on Thermal Hyperalgesia (Paw Withdrawal Latency) | Side Effects Noted |
| This compound | GlyT2 | Intrathecal (i.t.) | 10, 50 | No significant effect | Not reported | None reported at these doses |
| 100 | Significant antinociceptive effect [4][5] | Significant amelioration [6] | Respiratory depression and motor deficits in some animals[4][5] | |||
| Intracerebroventricular (i.c.v.) | 25, 50, 100 | Dose-dependent inhibition of mechanical hyperalgesia [7][8] | Dose-dependent inhibition of cold hyperalgesia [7][8] | No effect on motor performance[7][8] | ||
| ALX5407 | GlyT1 | Intrathecal (i.t.) | 10, 100 | Antinociceptive effect | Antinociceptive effect | None reported |
| 50 | Pronociceptive effect | Pronociceptive effect | None reported |
Table 2: Efficacy in the Partial Sciatic Nerve Ligation Model in Mice
| Compound | Target | Route of Administration | Dose (mg/kg) | Effect on Mechanical Allodynia (Paw Withdrawal Threshold) | Notes |
| ALX-1393 | GlyT2 | Intravenous (i.v.) | Not specified | Ameliorated allodynia [9] | Effect appeared without a time lag.[9] |
| ORG25543 | GlyT2 | Intravenous (i.v.) | 0.07-0.16 (ED50) | Reduced nociceptive behavior [10] | |
| ORG25935 | GlyT1 | Intravenous (i.v.) | Not specified | Ameliorated allodynia | Effect appeared with a time lag of 1.5-2 hours. |
Experimental Protocols
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used method to induce neuropathic pain in rodents.
Surgical Procedure (Rats):
-
Male Wistar or Sprague-Dawley rats are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level by blunt dissection through the biceps femoris.
-
Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve with chromic gut or silk sutures, approximately 1 mm apart.[5][11][12][13][14]
-
The muscle and skin are then closed in layers.
-
This procedure leads to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw within 10-14 days.[5]
Behavioral Testing
Mechanical Allodynia (von Frey Test): This test assesses the sensitivity to a non-noxious mechanical stimulus.
-
Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate.[11][15]
-
A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.[15][16][17]
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold.[4][11][15][18] A positive response is a sharp withdrawal of the paw.
Thermal Hyperalgesia (Hargreaves Test): This test measures the latency to withdraw from a thermal stimulus.
-
Animals are placed in the same apparatus as the von Frey test.
-
A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.[7][18][19]
-
The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.[7][18][19] A cut-off time is set to prevent tissue damage.[19]
Visualizations
Signaling Pathway of GlyT2 Inhibition
Caption: Signaling pathway of this compound in reducing neuropathic pain.
Experimental Workflow for Preclinical Neuropathic Pain Studies
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simplified up-down method (SUDO) for measuring mechanical nociception in rodents using von Frey filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plantar test for thermal stimulation (Hargreaves Apparatus) | Animalab [animalab.eu]
- 9. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. von Frey test [protocols.io]
- 11. The von Frey Test. [bio-protocol.org]
- 12. scholarworks.utep.edu [scholarworks.utep.edu]
- 13. Experimental Drugs for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.jax.org [media.jax.org]
- 15. kftechnology.it [kftechnology.it]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
Reversible vs. Irreversible Inhibition: A Comparative Analysis of GlyT2 Inhibitors ALX-1393 TFA and ORG25543
A detailed guide for researchers and drug development professionals on the contrasting inhibitory mechanisms of ALX-1393 TFA and irreversible inhibitors of the glycine transporter 2 (GlyT2), supported by experimental data and protocols.
The glycine transporter 2 (GlyT2) has emerged as a critical target in the development of novel analgesics. By modulating glycinergic neurotransmission, inhibitors of GlyT2 can dampen nociceptive signaling. However, the nature of this inhibition—reversible versus irreversible—plays a pivotal role in the therapeutic potential and safety profile of these compounds. This guide provides a comprehensive comparison of the reversible inhibitor this compound and the well-characterized irreversible inhibitor ORG25543, offering insights into their mechanisms of action, kinetic profiles, and the experimental methodologies used to characterize them.
At a Glance: Reversible vs. Irreversible GlyT2 Inhibition
| Feature | This compound (Reversible) | ORG25543 (Irreversible/Pseudo-irreversible) |
| Target | Glycine Transporter 2 (GlyT2) | Glycine Transporter 2 (GlyT2) |
| Inhibition Mechanism | Reversible, Noncompetitive | Irreversible/Pseudo-irreversible, Noncompetitive |
| GlyT2 IC50 | ~25-31 nM[1][2] | ~12-20 nM[1] |
| GlyT1 IC50 | ~4 µM[1] | High (selective for GlyT2)[2] |
| Key Characteristic | Inhibition can be removed by washing.[2] | Forms a long-lasting or covalent bond with the transporter.[2] |
| Therapeutic Implication | Potential for a better safety profile due to transient inhibition. | Efficacious but associated with toxicity due to prolonged and complete GlyT2 blockade.[2] |
The Critical Difference: Reversibility and its Implications
The fundamental distinction between this compound and inhibitors like ORG25543 lies in the durability of their interaction with the GlyT2 protein.
This compound , as a reversible inhibitor, binds to GlyT2 through non-covalent interactions. This equilibrium-driven binding means that the inhibitor can associate and dissociate from the transporter. The inhibitory effect of this compound can be reversed by decreasing its concentration, for instance, through metabolic clearance or experimental washout. This property is considered advantageous for therapeutic applications, as it may offer a wider therapeutic window and a reduced risk of mechanism-based toxicity.
In contrast, ORG25543 is classified as an irreversible or pseudo-irreversible inhibitor.[2] Such inhibitors typically form a stable, long-lasting complex with their target, often through the formation of a covalent bond or an extremely slow dissociation rate. This prolonged and often complete shutdown of GlyT2 function, while demonstrating efficacy in preclinical pain models, has been linked to significant toxicity.[2] The continuous blockade of glycine reuptake can disrupt the delicate balance of neurotransmission, leading to adverse effects.
Signaling Pathway of GlyT2 Inhibition
The therapeutic effect of GlyT2 inhibitors stems from their ability to modulate inhibitory neurotransmission in the spinal cord.
Under normal physiological conditions, GlyT2, located on the presynaptic terminal of glycinergic neurons, is responsible for the reuptake of glycine from the synaptic cleft. This process serves two main purposes: terminating the inhibitory signal at the postsynaptic glycine receptor (GlyR) and replenishing the presynaptic glycine pool for vesicular release.
Inhibition of GlyT2 by compounds like this compound blocks this reuptake mechanism. The resulting increase in the concentration and residence time of glycine in the synaptic cleft leads to enhanced activation of postsynaptic GlyRs. GlyRs are ligand-gated chloride channels; their activation causes an influx of chloride ions into the postsynaptic neuron, leading to hyperpolarization and a decrease in neuronal excitability. In the context of pain signaling in the dorsal horn of the spinal cord, this enhanced inhibition helps to suppress the transmission of nociceptive signals.
Experimental Workflows: Assessing Reversibility
The reversibility of an inhibitor is a key parameter determined through specific experimental protocols. Below are conceptual workflows for assays commonly used to differentiate between reversible and irreversible inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and irreversible inhibitors.
[³H]Glycine Uptake Assay in Transfected Cells
This assay directly measures the function of GlyT2 by quantifying the uptake of radiolabeled glycine into cells expressing the transporter.
-
Cell Culture and Transfection:
-
HEK293 or COS7 cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
Cells are transiently or stably transfected with a plasmid encoding human GlyT2 using a suitable transfection reagent. Control cells are mock-transfected.
-
Cells are seeded into 24- or 96-well plates and allowed to express the transporter for 24-48 hours.
-
-
Uptake Assay:
-
On the day of the experiment, the cell culture medium is removed, and the cells are washed with a pre-warmed Krebs-HEPES buffer (KHB).
-
Cells are pre-incubated for 10-20 minutes at 37°C with KHB containing the test inhibitor (e.g., this compound or ORG25543) at various concentrations or vehicle control.
-
The uptake is initiated by adding KHB containing a fixed concentration of [³H]glycine and the respective inhibitor or vehicle.
-
The incubation proceeds for a defined period (e.g., 10-15 minutes) at 37°C.
-
To terminate the uptake, the assay solution is rapidly aspirated, and the cells are washed multiple times with ice-cold KHB to remove extracellular [³H]glycine.
-
The cells are lysed with a scintillation-compatible lysis buffer.
-
The amount of [³H]glycine taken up by the cells is quantified using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known GlyT2 inhibitor or in mock-transfected cells and is subtracted from all measurements.
-
Data are analyzed to determine the IC50 value of the inhibitors.
-
-
Reversibility Washout Experiment:
-
Cells expressing GlyT2 are incubated with the inhibitor (e.g., 50 nM ALX-1393) or vehicle.[2]
-
Following incubation, the cells are washed for varying durations.[2]
-
After the washout period, a standard [³H]glycine uptake assay is performed in the absence of the inhibitor.[2]
-
Recovery of glycine transport activity after washout indicates reversible inhibition.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the direct measurement of the currents generated by the movement of ions during the glycine transport cycle, providing a real-time assessment of transporter activity and its inhibition.
-
Oocyte Preparation and cRNA Injection:
-
Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated.
-
Oocytes are injected with cRNA encoding human GlyT2 and are incubated for 2-5 days to allow for protein expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard recording solution (e.g., ND96).
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Application of glycine to the oocyte induces an inward current, which is recorded by the voltage clamp amplifier.
-
-
Inhibition and Reversibility Assessment:
-
To determine the IC50, a baseline glycine-induced current is established. Then, the oocyte is perfused with solutions containing a fixed concentration of glycine and varying concentrations of the inhibitor.
-
For reversibility studies, a three-pulse protocol is often employed:
-
Pulse 1 (Baseline): Glycine is applied to establish the initial current magnitude.
-
Pulse 2 (Inhibition): The oocyte is pre-incubated with the inhibitor for a set period, followed by co-application of the inhibitor and glycine to measure the inhibited current.
-
Pulse 3 (Recovery): The inhibitor is washed out for a defined period (e.g., 10 minutes), and then glycine is reapplied to measure the recovery of the current.
-
-
For a reversible inhibitor like this compound, the current in Pulse 3 will recover to a level close to that of Pulse 1. For an irreversible inhibitor like ORG25543, the current in Pulse 3 will show little to no recovery.[1]
-
Conclusion
The distinction between reversible and irreversible inhibition is paramount in the development of GlyT2 inhibitors for therapeutic use. This compound exemplifies a reversible inhibitor, offering the potential for a more controllable and safer pharmacological profile. In contrast, irreversible inhibitors like ORG25543, while potent, carry a higher risk of toxicity due to their prolonged and complete blockade of GlyT2. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the inhibitory mechanisms of novel GlyT2-targeting compounds, facilitating the development of safer and more effective analgesics.
References
- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
ALX-1393 TFA: A Comparative Analysis of its Selectivity for Glycine Transporter 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of ALX-1393 TFA for the glycine transporter 2 (GlyT2) over other glycine transporters, particularly GlyT1. The information presented is based on published experimental data to aid researchers in evaluating this compound for their studies.
Introduction to Glycine Transporters
Glycine is a crucial neurotransmitter in the central nervous system, acting as both an inhibitory neurotransmitter in the spinal cord and brainstem and as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. The synaptic concentration of glycine is tightly regulated by two main sodium- and chloride-dependent glycine transporters: GlyT1 and GlyT2.[1]
-
GlyT1: Primarily located on glial cells, GlyT1 is responsible for clearing glycine from the synaptic cleft, thereby terminating glycinergic neurotransmission.[2]
-
GlyT2: Predominantly found on presynaptic terminals of glycinergic neurons, GlyT2 facilitates the reuptake of glycine into the neuron for subsequent vesicular release, thus sustaining inhibitory neurotransmission.[2]
The distinct roles and localizations of GlyT1 and GlyT2 make them attractive therapeutic targets for various neurological and psychiatric disorders. Selective inhibition of GlyT2 is hypothesized to increase the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory neurotransmission, a mechanism of interest for conditions such as chronic pain. This compound is a potent and selective inhibitor of GlyT2.[3][4]
Quantitative Comparison of Inhibitor Selectivity
The selectivity of this compound for GlyT2 over GlyT1 has been quantified in multiple studies using in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data consistently demonstrates that this compound is significantly more potent at inhibiting GlyT2 than GlyT1.
For comparative purposes, data for Org-25543, another well-characterized GlyT2 inhibitor, is also included. Unlike the reversible inhibition of ALX-1393, Org-25543 exhibits a pseudo-irreversible mode of action.[4]
| Compound | Transporter | IC50 (nM) | Cell Line | Reference |
| ALX-1393 | GlyT2 | 12 | HEK293 | [1] |
| GlyT2 | 31 ± 2.7 | COS7 | [4] | |
| GlyT1 | 4000 | HEK293 | [1] | |
| Org-25543 | GlyT2 | 17.7 ± 4.6 | COS7 | [4] |
| GlyT1 | >10000 | HEK293 | [1] |
Table 1: Comparative IC50 values of ALX-1393 and Org-25543 against GlyT1 and GlyT2.
The data clearly indicates that ALX-1393 has a high degree of selectivity for GlyT2, with reported selectivity of approximately two orders of magnitude over GlyT1.[4] One study reports a 40-fold higher selectivity for GlyT2 over GlyT1.
Experimental Protocols
The determination of the IC50 values for this compound and other glycine transporter inhibitors is typically performed using a radiolabeled glycine uptake assay. The following is a synthesized protocol based on methodologies described in the cited literature.[1][4]
[³H]Glycine Uptake Assay
Objective: To measure the inhibitory potency of a compound on GlyT1 and GlyT2 activity by quantifying the uptake of radiolabeled glycine into cells expressing the respective transporter.
Materials:
-
HEK293 or COS7 cells stably expressing human GlyT1 or GlyT2.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Uptake Buffer (e.g., 10 mM HEPES-Tris pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, 10 mM D-glucose).
-
[³H]Glycine (radiolabeled glycine).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Culture: Plate the GlyT1- or GlyT2-expressing cells in 24- or 96-well plates and grow to near confluence.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with the uptake buffer.
-
Compound Incubation: Add the uptake buffer containing various concentrations of the test compound (e.g., this compound) to the cells. Incubate for a predetermined period (e.g., 10-30 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Initiate the glycine uptake by adding the uptake buffer containing a fixed concentration of [³H]Glycine.
-
Incubation: Incubate the cells for a specific duration (e.g., 7-10 minutes) to allow for glycine uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells multiple times with ice-cold uptake buffer to remove extracellular [³H]Glycine.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]Glycine uptake (IC50) by fitting the data to a dose-response curve. Non-specific uptake is determined in the presence of a high concentration of a known inhibitor or in non-transfected cells.
Visualizing the Mechanism of Action
The following diagram illustrates the selective inhibition of GlyT2 by ALX-1393 and its effect on synaptic glycine levels.
References
- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into glycine reuptake inhibition | bioRxiv [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Glycine Transporter 2 (GlyT2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The glycine transporter 2 (GlyT2) has emerged as a promising therapeutic target for the management of chronic pain, particularly neuropathic pain.[1][2][3] By inhibiting the reuptake of glycine in the spinal cord, GlyT2 inhibitors enhance inhibitory glycinergic neurotransmission, thereby dampening pain signals.[3][4] This guide provides a comprehensive head-to-head comparison of key GlyT2 inhibitors, focusing on their performance, supported by experimental data, to aid researchers in selecting the appropriate tool compounds for their studies.
Key GlyT2 Inhibitors: An Overview
Several classes of GlyT2 inhibitors have been developed and characterized, each with distinct pharmacological profiles. This comparison will focus on some of the most extensively studied compounds:
-
Org-25543: A highly potent GlyT2 inhibitor, but with an irreversible mode of action that has been associated with toxicity.[6][7]
-
N-arachidonyl-glycine (NAGly): An endogenous lipid that acts as a GlyT2 inhibitor.[1][2]
-
RPI-GLYT2-82: A newer, reversible, non-competitive inhibitor designed to offer a better safety profile.
-
Oleoyl-D-lysine: A lipid-based, selective GlyT2 inhibitor.
Performance Comparison: Potency and Selectivity
The potency of GlyT2 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in in vitro glycine uptake assays. Selectivity is assessed by comparing the inhibitor's potency for GlyT2 versus the glycine transporter 1 (GlyT1), which is more broadly expressed in the central nervous system. High selectivity for GlyT2 is desirable to minimize off-target effects.
| Inhibitor | GlyT2 IC50 (nM) | GlyT1 IC50 (µM) | Selectivity (GlyT1/GlyT2) | Species | Assay System | Reference |
| ALX1393 | 31 | ~ low µM range | ~100-fold | Human | COS7 cells | [8] |
| 100 | 4 | 40-fold | Human/Mouse | HEK293 cells | [6] | |
| Org-25543 | 17.7 | >100 | >5600-fold | Human | COS7 cells | [8] |
| 12 | >10 | >833-fold | Human/Mouse | HEK293 cells | [6] | |
| 16 | - | - | - | - | [9] | |
| 11.4 | - | - | Human | - | [10] | |
| NAGly | 5100 | - | - | - | - | [9] |
| RPI-GLYT2-82 | 554 | - | - | Human | - | [10] |
Mechanism of Action
The mechanism of inhibition is a critical determinant of a compound's therapeutic potential and safety profile.
| Inhibitor | Mechanism | Reversibility | Reference |
| ALX1393 | Non-competitive | Reversible | [8] |
| Org-25543 | Non-competitive | Irreversible | [7][8][9] |
| NAGly | Competitive | Reversible | |
| RPI-GLYT2-82 | Non-competitive | Reversible | [10] |
Note: The mechanism for all inhibitors is not consistently reported across all literature and may vary depending on the experimental conditions.
In Vivo Efficacy in Pain Models
The ultimate test of a GlyT2 inhibitor's potential is its ability to alleviate pain in preclinical models. Efficacy is often measured by the median effective dose (ED50) required to produce an anti-allodynic or analgesic effect.
| Inhibitor | Pain Model | ED50 | Route of Administration | Species | Reference |
| Org-25543 | Partial Sciatic Nerve Ligation | 0.07-0.16 mg/kg | i.v. | Mice | [6] |
| Formalin-induced pain | ≥0.06 mg/kg | i.v. | Mice | [6] | |
| RPI-GLYT2-82 | Chronic Constriction Injury | 50-100 mg/kg | i.p. | Mice | [10] |
| Partial Sciatic Nerve Ligation | 50 mg/kg | i.p. | Mice | [10] | |
| Oleoyl-D-lysine | Neuropathic Pain Model | 30 mg/kg | i.p. | Mice | [3] |
Experimental Methodologies
Glycine Uptake Assay
This assay is fundamental for determining the potency (IC50) of GlyT2 inhibitors.
Objective: To measure the inhibition of [³H]glycine uptake into cells recombinantly expressing GlyT2.
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) or COS7 cells are transiently or stably transfected with a plasmid encoding human or mouse GlyT2.
-
Cell Plating: Transfected cells are plated into 96-well plates and allowed to adhere overnight.
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the test inhibitor for a specified time (e.g., 10-30 minutes) at room temperature or 37°C.
-
Uptake Initiation: The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]glycine.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Workflow Diagram:
Caption: Workflow for a typical in vitro glycine uptake assay.
Electrophysiology: Whole-Cell Patch-Clamp Recording
Electrophysiological recordings are used to characterize the mechanism of action of GlyT2 inhibitors on glycine-mediated currents.
Objective: To measure the effect of inhibitors on GlyT2-mediated glycine currents in Xenopus laevis oocytes or cultured neurons.
General Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding human GlyT2.
-
Recording Setup: Oocytes are placed in a recording chamber and perfused with a recording solution. Whole-cell voltage-clamp recordings are performed using glass microelectrodes.
-
Current Elicitation: Glycine-induced currents are elicited by applying a specific concentration of glycine.
-
Inhibitor Application: The test inhibitor is co-applied with glycine to measure its inhibitory effect on the glycine-induced current.
-
Washout: To assess reversibility, the inhibitor is washed out, and the recovery of the glycine-induced current is monitored.
-
Data Acquisition and Analysis: Currents are recorded and analyzed to determine the potency and mechanism of inhibition (e.g., competitive vs. non-competitive).
Signaling Pathway:
Caption: GlyT2 inhibition enhances glycinergic signaling.
Conclusion
The landscape of GlyT2 inhibitors offers a range of tools for investigating the role of glycinergic neurotransmission in pain and other neurological disorders. While early inhibitors like Org-25543 demonstrated high potency, their irreversible nature raised safety concerns. Newer, reversible inhibitors such as RPI-GLYT2-82 and lipid-based compounds like Oleoyl-D-lysine are paving the way for potentially safer therapeutic agents. The choice of inhibitor will depend on the specific research question, with considerations for potency, selectivity, and mechanism of action being paramount. The experimental protocols and comparative data presented in this guide are intended to facilitate informed decisions in the selection and application of these valuable research tools.
References
- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of GlyT1 and GlyT2 differentially modulate inhibitory transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structural insights into allosteric mechanism of glycine transporter-mediated analgesia | bioRxiv [biorxiv.org]
Confirming GlyT2 Target Engagement of ALX-1393 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ALX-1393 TFA's performance in engaging the glycine transporter 2 (GlyT2) target with other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to enable researchers to replicate and validate these findings.
Executive Summary
ALX-1393 is a selective and reversible inhibitor of the glycine transporter 2 (GlyT2), a key regulator of glycinergic neurotransmission involved in pain signaling.[1][2] Its TFA (trifluoroacetic acid) salt form is noted for its stability while maintaining equivalent biological activity.[3] This guide delves into the experimental evidence confirming ALX-1393's engagement with GlyT2, comparing its efficacy and selectivity with another notable GlyT2 inhibitor, Org-25543. While ALX-1393 demonstrates potent GlyT2 inhibition, its therapeutic potential is hindered by poor brain penetration and moderate selectivity against the glycine transporter 1 (GlyT1).[4]
Comparative Analysis of GlyT2 Inhibitors
The following table summarizes the in vitro potency and brain penetration of ALX-1393 and Org-25543, providing a clear comparison of their key pharmacological properties.
| Compound | Target | In Vitro Potency (IC50) | Selectivity vs. GlyT1 | Brain Penetration (Free Brain/Plasma Ratio) | Inhibition Type |
| ALX-1393 | GlyT2 | 12 nM (hGlyT2), 25 nM, 31 ± 2.7 nM[2][4] | ~2 orders of magnitude (inhibits GlyT1 at low µM concentrations)[2][4] | < 0.05[4] | Reversible, Noncompetitive[2][4] |
| Org-25543 | GlyT2 | 12 nM (hGlyT2), 17.7 ± 4.6 nM[2][4] | High | ~ 0.5[4] | Irreversible (tight-binding)[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
[3H]Glycine Uptake Assay
This assay is a fundamental method for determining the inhibitory activity of compounds on glycine transporters.
Objective: To measure the potency of ALX-1393 in inhibiting glycine uptake by cells recombinantly expressing GlyT2.
Materials:
-
HEK293 cells stably expressing human or mouse GlyT2 or GlyT1.
-
[3H]glycine (radiolabeled glycine).
-
This compound and other test compounds.
-
Assay buffer.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the target transporter (GlyT2 or GlyT1) to a suitable confluency in appropriate culture plates.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or the comparator compound (e.g., Org-25543) for a defined period.
-
Initiation of Uptake: Initiate the glycine uptake by adding a solution containing a fixed concentration of [3H]glycine.
-
Termination of Uptake: After a specific incubation time, terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [3H]glycine.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of [3H]glycine uptake (IC50) by fitting the data to a dose-response curve.
Electrophysiological Assays
Electrophysiological recordings provide a functional measure of transporter activity and inhibition.
Objective: To assess the effect of ALX-1393 on GlyT2-mediated glycine currents.
Materials:
-
Xenopus laevis oocytes or mammalian cells expressing GlyT2.
-
Two-electrode voltage-clamp setup.
-
Recording solutions (e.g., containing glycine and the test compound).
-
This compound.
Procedure:
-
Cell Preparation: Prepare Xenopus oocytes or mammalian cells expressing GlyT2 for electrophysiological recording.
-
Baseline Recording: Obtain a stable baseline current recording in the absence of glycine.
-
Glycine Application: Apply a known concentration of glycine to elicit a current mediated by GlyT2.
-
Inhibitor Application: Co-apply ALX-1393 with glycine and record the resulting current. To test for reversibility, a washout period is introduced where the inhibitor is removed, followed by a subsequent application of glycine.[4]
-
Data Analysis: Measure the amplitude of the glycine-evoked currents in the presence and absence of the inhibitor to determine the percentage of inhibition. Calculate the IC50 value from the dose-response relationship.
Visualizing GlyT2 Engagement and Signaling
The following diagrams illustrate the GlyT2-mediated signaling pathway and the experimental workflow for confirming target engagement of ALX-1393.
Caption: GlyT2 signaling pathway and the inhibitory action of ALX-1393.
Caption: Experimental workflow for confirming GlyT2 target engagement.
Conclusion
This compound effectively engages and inhibits the GlyT2 transporter with nanomolar potency.[2][4] Its reversible mode of action presents a potential advantage over irreversible inhibitors like Org-25543 by possibly reducing on-target toxicity.[4] However, the clinical development of ALX-1393 is hampered by its poor blood-brain barrier penetration and its inhibitory activity on GlyT1 at higher concentrations.[2][4] These characteristics highlight the critical need for developing highly selective, reversible GlyT2 inhibitors with improved pharmacokinetic profiles for the treatment of chronic pain. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers working towards this goal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the On-Target Effects of ALX-1393 TFA In Vivo: A Comparative Guide
For researchers and professionals in drug development, understanding the in-vivo efficacy and safety profile of a compound is paramount. This guide provides a comprehensive comparison of ALX-1393 TFA, a selective Glycine Transporter 2 (GlyT2) inhibitor, with its key alternative, Org-25543, and emerging reversible inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways, this guide aims to offer an objective assessment of this compound's on-target effects in preclinical pain models.
Performance Comparison of GlyT2 Inhibitors
This compound demonstrates efficacy in animal models of acute and chronic pain through its selective inhibition of GlyT2. However, its therapeutic potential is hindered by poor brain penetration and off-target effects at higher concentrations. In contrast, Org-25543 exhibits better brain availability but is hampered by its irreversible binding, leading to a narrow therapeutic window and significant side effects. A new generation of reversible GlyT2 inhibitors, such as RPI-GLYT2-82, aims to overcome these limitations by offering a more favorable safety profile while maintaining analgesic efficacy.
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory concentrations (IC50) of ALX-1393, Org-25543, and the novel reversible inhibitor RPI-GLYT2-82 against Glycine Transporter 1 (GlyT1) and GlyT2.
| Compound | GlyT2 IC50 (nM) | GlyT1 IC50 (µM) | Selectivity (GlyT1/GlyT2) |
| ALX-1393 | ~25-100 | ~4 | ~40-160 fold |
| Org-25543 | ~12 | >10 | >833 fold |
| RPI-GLYT2-82 | 554 | >200 | >360 fold |
In Vivo Efficacy in Pain Models
This table outlines the dose-dependent effects of intrathecally administered ALX-1393 in the rat formalin test, a widely used model of inflammatory pain. The test measures the time spent licking the injected paw during two distinct phases: Phase 1 (acute nociceptive pain) and Phase 2 (inflammatory pain).
| ALX-1393 Dose (µg, i.t.) | Phase 1 Licking Time (s) | Phase 2 Licking Time (s) |
| Vehicle | 60.3 ± 5.1 | 135.8 ± 12.4 |
| 4 | 45.2 ± 6.3 | 101.5 ± 10.1 |
| 20 | 28.7 ± 4.9 | 65.4 ± 8.7 |
| 40 | 15.1 ± 3.2 | 32.1 ± 5.6 |
| p<0.05, **p<0.01, **p<0.001 vs. Vehicle |
Pharmacokinetic Properties
A critical factor in the in-vivo performance of CNS-targeted drugs is their ability to cross the blood-brain barrier. This table compares the brain penetration of ALX-1393 and Org-25543.
| Compound | Brain/Plasma Ratio | Notes |
| ALX-1393 | <0.05 | Minimal brain penetration. |
| Org-25543 | ~0.5 | Readily crosses the blood-brain barrier. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methods discussed, the following diagrams have been generated using the DOT language.
Caption: GlyT2 Signaling Pathway in Nociception.
Caption: Rat Formalin Test Experimental Workflow.
Caption: Rotarod Test Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key in-vivo experiments are provided below to ensure reproducibility and accurate interpretation of the presented data.
Rat Formalin Test
Objective: To assess the antinociceptive effects of a compound against inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Observation chambers with mirrors for clear viewing of paws
-
5% formalin solution in saline
-
Microsyringe for injection
Procedure:
-
Acclimation: Place each rat in an individual observation chamber for at least 30 minutes to allow for acclimation to the new environment.
-
Drug Administration: Administer this compound or vehicle intrathecally at the desired doses.
-
Formalin Injection: 15 minutes post-drug administration, inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation and Scoring:
-
Phase 1 (0-10 minutes post-injection): Immediately after injection, start a timer and record the cumulative time the rat spends licking, biting, or shaking the injected paw.
-
Phase 2 (10-60 minutes post-injection): Continue to record the cumulative time spent on the same nociceptive behaviors.
-
-
Data Analysis: Compare the total time spent in nociceptive behaviors between the drug-treated and vehicle-treated groups for both phases. Statistical significance is typically determined using an ANOVA followed by a post-hoc test.
Rat Rotarod Test
Objective: To evaluate the effect of a compound on motor coordination and balance.
Materials:
-
Rotarod apparatus for rats
-
Male Sprague-Dawley rats (200-250g)
Procedure:
-
Training:
-
Place the rats on the rotarod at a low speed (e.g., 4 rpm) for a short duration (e.g., 1 minute).
-
Gradually increase the speed over several training sessions until the rats can consistently stay on the rod for a predetermined amount of time (e.g., 2 minutes at 10 rpm).
-
-
Testing:
-
On the test day, administer this compound or vehicle intrathecally.
-
At the time of peak expected drug effect (e.g., 15 minutes post-injection), place the rat on the rotarod, which is set to a constant, challenging speed (e.g., 15 rpm).
-
Record the latency to fall from the rod. A cutoff time (e.g., 5 minutes) is typically used.
-
-
Data Analysis: Compare the mean latency to fall between the drug-treated and vehicle-treated groups using a t-test or ANOVA. A significant decrease in latency to fall in the drug-treated group may indicate motor impairment. In studies with ALX-1393, no significant effect on motor function was observed at therapeutic doses.[1][2]
References
- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling ALX-1393 TFA
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Protocol for the Safe Handling, Operation, and Disposal of ALX-1393 TFA
This document provides crucial safety and logistical information for the handling of this compound, a selective GlyT2 inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research. The information herein is compiled from safety data sheets and best practices for handling trifluoroacetic acid (TFA) salts and peptide-based compounds.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a trifluoroacetate salt, and its primary hazards are associated with the corrosive nature of trifluoroacetic acid. Direct contact can cause severe skin burns and eye damage.[1] Inhalation of dust or aerosols may also be harmful. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles with side shields | Protects eyes from splashes and airborne particles. |
| Face Protection | Full-face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Protects skin from direct contact. Double-gloving is recommended. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Prevents inhalation of dust or aerosols. |
II. Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value |
| Molecular Formula | C₂₅H₂₃F₄NO₆ |
| Molecular Weight | 509.45 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (100 mg/mL)[2] |
| Storage Temperature | -20°C for long-term storage.[2] |
III. Step-by-Step Handling and Experimental Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the chemical name and hazard information.
-
Wear appropriate PPE (lab coat, gloves, and safety goggles) during inspection.
2. Storage:
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The recommended long-term storage temperature is -20°C.[2]
-
Keep the container tightly sealed to prevent moisture absorption and degradation.
3. Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Before weighing, allow the container to equilibrate to room temperature to prevent condensation.
-
Use a dedicated, clean spatula and weighing vessel.
-
To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the solid this compound to the desired concentration. For a 10 mM solution, for example, you would dissolve 5.09 mg of this compound in 1 mL of solvent.
-
Ensure the compound is fully dissolved before use. Gentle vortexing may be applied.
4. Use in Experiments:
-
When using this compound in your experiments, always wear the recommended PPE.
-
Avoid direct contact with skin, eyes, and clothing.
-
Work in a well-ventilated area to minimize the risk of inhalation.
IV. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
1. Spill Response:
-
Small Spills:
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a designated, labeled waste container.
-
Clean the spill area with a suitable decontamination solution and ventilate the area.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
-
2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
V. Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All unused this compound and solutions should be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of down the drain.[1]
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper) should be considered contaminated.
-
Dispose of these materials in a designated hazardous waste container.
-
VI. Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
